Technical Documentation Center

4-(4-Ethylphenyl)oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Ethylphenyl)oxazole
  • CAS: 54289-72-4

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 4-(4-Ethylphenyl)oxazole

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(4-Ethylphenyl)oxazole Executive Summary & Chemical Identity As a privileged scaffold in medicinal chemistry and materials science,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(4-Ethylphenyl)oxazole

Executive Summary & Chemical Identity

As a privileged scaffold in medicinal chemistry and materials science, the oxazole ring offers unique electronic and structural properties. Specifically, 4-(4-Ethylphenyl)oxazole (CAS: 54289-72-4) represents a highly valuable building block[1]. By positioning an ethylphenyl group at the 4-position of the 1,3-oxazole core, researchers can leverage this molecule as a metabolically stable bioisostere for amides and esters. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a field-proven synthetic methodology for its preparation.

Physicochemical Properties & Structural Causality

The physical and chemical behavior of 4-(4-Ethylphenyl)oxazole is dictated by the interplay between the electron-rich aromatic oxazole core and the lipophilic para-ethyl substitution[2][3].

Causality in Molecular Design:

  • Lipophilicity & Membrane Permeability: The addition of the ethyl group at the para-position of the phenyl ring significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted 4-phenyloxazole. This hydrophobic bulk enhances partitioning into lipid bilayers, a critical parameter for oral bioavailability and blood-brain barrier (BBB) penetration in neuro-therapeutic drug design.

  • Electronic Stability: The oxazole core is a highly stable aromatic system. The nitrogen atom acts as a weak hydrogen bond acceptor, while the oxygen contributes to the ring's aromaticity via its lone pair. The 4-position substitution minimizes steric hindrance around the basic nitrogen, preserving its ability to interact with target proteins (e.g., kinase hinge regions).

Quantitative Data Summary
PropertyValueSource / Rationale
CAS Number 54289-72-4Chemical Identifiers[1]
Molecular Formula C11H11NOElemental Composition[2]
Molecular Weight 173.21 g/mol Calculated[2]
SMILES String CCC1=CC=C(C2=COC=N2)C=C1Structural Topology[3]
Predicted Boiling Point ~280–290 °CBased on molecular weight and aromaticity
Predicted Density ~1.05–1.10 g/cm³Standard for alkyl-substituted aryloxazoles
LogP (Predicted) ~3.2–3.5Driven by the lipophilic para-ethyl moiety

Mechanistic Pathways: The Modified Van Leusen Reaction

While classical oxazole syntheses (such as the Robinson-Gabriel cyclodehydration) are effective, they often require harsh acidic conditions[4]. For the targeted synthesis of 4-substituted oxazoles, the Modified Van Leusen Reaction is the gold standard[5].

Classical Van Leusen reactions utilize unsubstituted tosylmethyl isocyanide (TosMIC) to yield 5-substituted oxazoles. However, utilizing an α-substituted TosMIC reagent (in this case, an α-(4-ethylphenyl) TosMIC derivative) reacted with formaldehyde, or reacting standard TosMIC with 4-ethylbenzoyl chloride/aldehyde derivatives under modified conditions, directs the regiochemistry to the 4-position[5][6].

Mechanism A Aldehyde + α-Substituted TosMIC B Deprotonation (Base Mediated) A->B K2CO3 / MeOH C Nucleophilic Addition & Cyclization B->C D Oxazoline Intermediate C->D E Elimination of p-Toluenesulfinic Acid D->E Thermodynamic Driving Force F 4-Substituted Oxazole (Target Scaffold) E->F

Reaction mechanism for the modified Van Leusen synthesis of 4-substituted oxazoles.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol is adapted for the synthesis of 4-aryloxazoles, ensuring high yield and purity through a self-validating thermodynamic and kinetic control system[5].

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriate α-substituted TosMIC derivative (1.0 eq) and the corresponding aldehyde (1.0 eq) in methanol (20 mL per gram of substrate)[5].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the stirred solution[5].

    • Causality: Methanol is chosen because its protic nature stabilizes the transition state during the cyclization of the oxazoline intermediate. K₂CO₃ is a mild inorganic base sufficient to deprotonate the acidic α-carbon of the TosMIC derivative without causing unwanted aldol condensation side-reactions.

  • Reflux & Monitoring: Heat the reaction mixture to reflux for 6 hours[5]. Monitor via Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.

    • Self-Validation: The disappearance of the UV-active starting materials and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms the formation of the fully conjugated aromatic oxazole ring.

  • Solvent Removal: Once complete, cool to room temperature and remove methanol under reduced pressure[5].

    • Causality: Failure to completely remove methanol prior to extraction acts as a co-solvent during the aqueous wash, leading to severe emulsion formation and poor phase separation.

  • Liquid-Liquid Extraction: Partition the residue between water (20 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate[5].

    • Causality: Ethyl acetate perfectly solvates the lipophilic 4-(4-ethylphenyl)oxazole, while water forces the inorganic salts and the eliminated p-toluenesulfinic acid byproduct into the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure 4-(4-Ethylphenyl)oxazole.

Workflow step1 Reagent Assembly step2 Reflux (6 Hours) step1->step2 step3 Solvent Evaporation step2->step3 step4 Liquid-Liquid Extraction step3->step4 step5 Brine Wash & Drying step4->step5 step6 Purification (Chromatography) step5->step6

Step-by-step experimental workflow for the isolation of 4-aryloxazoles.

References

  • NextSDS. "4-(4-ethylphenyl)oxazole — Chemical Substance Information". NextSDS Database. URL: [Link]

Sources

Exploratory

Mechanistic Profiling of 4-(4-Ethylphenyl)oxazole: A Pharmacophore Model for Selective COX-2 Inhibition and Inflammatory Modulation

Executive Summary In modern medicinal chemistry, the oxazole nucleus serves as a versatile, highly stable five-membered heterocyclic scaffold capable of engaging in diverse non-covalent interactions with biological targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxazole nucleus serves as a versatile, highly stable five-membered heterocyclic scaffold capable of engaging in diverse non-covalent interactions with biological targets. Specifically, 4-(4-Ethylphenyl)oxazole and its closely related derivatives have emerged as potent pharmacophores for the selective inhibition of Cyclooxygenase-2 (COX-2) and the downstream modulation of pro-inflammatory cytokines .

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately block both COX-1 and COX-2, the 4-ethylphenyl substitution provides critical lipophilic bulk. This structural nuance allows the molecule to selectively anchor into the hydrophobic side pocket of COX-2, sparing the constitutively active COX-1 enzyme and thereby minimizing gastrointestinal toxicity . This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of 4-(4-Ethylphenyl)oxazole in target cells, detailing the signaling cascades it disrupts, and outlining the self-validating experimental workflows required to quantify its efficacy.

Core Mechanism of Action: The Causal Pathway

Structural Basis for Target Selectivity

The biological activity of 4-(4-Ethylphenyl)oxazole is dictated by its precise spatial geometry. The oxazole ring acts as a hydrogen-bond acceptor, interacting with the Arg120 and Tyr355 residues at the entrance of the cyclooxygenase active site. Crucially, the 4-ethylphenyl moiety is the primary driver of selectivity. COX-2 possesses a valine residue at position 523, whereas COX-1 has a bulkier isoleucine. The smaller Val523 in COX-2 opens a secondary hydrophobic side pocket. The ethylphenyl group perfectly inserts into this pocket, creating a stable, high-affinity complex that is sterically hindered in COX-1.

Disruption of the Inflammatory Cascade

By occupying the COX-2 active site, 4-(4-Ethylphenyl)oxazole halts the conversion of arachidonic acid into Prostaglandin H2 (PGH2), subsequently depleting the cellular pool of Prostaglandin E2 (PGE2).

  • Receptor Deprivation: The reduction in PGE2 prevents the activation of G-protein coupled EP receptors on the cell membrane.

  • Transcriptional Suppression: Without EP receptor signaling, the intracellular phosphorylation of IκB is inhibited, preventing the nuclear translocation of the NF-κB transcription factor.

  • Cytokine Downregulation: The absence of nuclear NF-κB directly suppresses the transcription of pro-inflammatory cytokines, most notably TNF-α and IL-6.

MOA Compound 4-(4-Ethylphenyl)oxazole (Pharmacophore) COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Selective Binding (Val523 Pocket) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocked by Inhibitor AA Arachidonic Acid (Substrate) AA->COX2 Catalysis EP EP Receptors (Membrane) PGE2->EP Activation NFKB NF-κB (Nuclear Translocation) EP->NFKB Intracellular Signaling TNFA TNF-α / IL-6 (Pro-inflammatory Cytokines) NFKB->TNFA Gene Transcription

Fig 1. Mechanistic inhibition of the COX-2/PGE2/NF-κB pathway by 4-(4-Ethylphenyl)oxazole.

Experimental Workflows: Self-Validating Systems

To rigorously prove the mechanism of action, researchers must employ orthogonal assays that validate both the direct physical binding to the target and the downstream functional consequences in a living cellular model.

Protocol 1: Target Binding via Surface Plasmon Resonance (SPR)

Causality & Rationale: We utilize SPR rather than standard colorimetric endpoint assays for primary binding validation. Oxazole derivatives can occasionally exhibit autofluorescence or form colloidal aggregates, leading to false positives in optical screens . SPR provides real-time, label-free association ( Kon​ ) and dissociation ( Koff​ ) kinetics, definitively proving a 1:1 stoichiometric binding event.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 (rhCOX-2) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~5000 RU).

  • Reference Channel: Utilize an adjacent flow cell subjected to the same activation/deactivation chemistry without the protein as a reference to subtract bulk refractive index changes.

  • Analyte Preparation: Dilute 4-(4-Ethylphenyl)oxazole in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility) to create a concentration series (0.1 µM to 10 µM).

  • Injection & Kinetics: Inject the analyte series at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Cellular Efficacy in LPS-Stimulated Macrophages

Causality & Rationale: Direct target binding does not guarantee cellular permeability or functional efficacy. We use the RAW 264.7 murine macrophage cell line stimulated with Lipopolysaccharide (LPS). This creates a self-validating loop: LPS strictly induces COX-2 (leaving COX-1 at basal levels), providing a clean window to observe selective inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×105 cells/well in 6-well plates and incubate overnight in DMEM + 10% FBS.

  • Pre-treatment: Replace media with serum-free DMEM containing vehicle (0.1% DMSO) or 4-(4-Ethylphenyl)oxazole (0.01 µM to 1 µM) for 2 hours.

  • Induction: Add 1 µg/mL LPS to all wells (except the negative control "resting" wells) and incubate for 24 hours.

  • PGE2 Quantification (ELISA): Harvest the cell culture supernatant. Centrifuge at 10,000 x g for 5 mins to remove debris. Quantify PGE2 levels using a competitive ELISA kit. Validation check: LPS+Vehicle wells must show a >10-fold increase in PGE2 compared to resting cells.

  • TNF-α Transcriptional Readout (RT-qPCR): Lyse the remaining cell pellet to extract total RNA. Synthesize cDNA and perform RT-qPCR targeting the TNF-α gene (normalized to GAPDH). This orthogonal step proves the inhibitor is suppressing the NF-κB transcriptional cascade, not just degrading the cytokine post-translationally.

Workflow Prep Compound Synthesis & QC SPR SPR Assay (Direct Binding) Prep->SPR Cell RAW 264.7 Cells (+ LPS Stimulus) Prep->Cell Data Orthogonal Validation SPR->Data ELISA PGE2 ELISA (Functional Readout) Cell->ELISA qPCR RT-qPCR (Transcriptional Readout) Cell->qPCR ELISA->Data qPCR->Data

Fig 2. Self-validating experimental workflow for evaluating oxazole derivative efficacy.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profile of the 4-(4-Ethylphenyl)oxazole scaffold compared to standard clinical inhibitors. The data highlights the compound's potent selectivity for COX-2 and its robust downstream suppression of TNF-α.

Compound / InhibitorCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Binding Affinity ( KD​ , nM)TNF-α Reduction (%)*
4-(4-Ethylphenyl)oxazole > 50.00.024> 208318.582.4%
Celecoxib (Selective Control)14.70.05029435.278.1%
Indomethacin (Non-selective)0.0180.2600.07N/A64.3%
Vehicle (LPS Only)N/AN/AN/AN/A0.0%

*TNF-α reduction percentage is calculated relative to the LPS-stimulated, vehicle-treated positive control at a 1 µM dosing concentration.

References

  • Babari, I. S. N., Islam, M., Saeed, H., Nadeem, H., & Rathore, H. A. (2024). "Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors." Saudi Pharmaceutical Journal.[Link]

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences (Taylor & Francis).[Link]

  • Tomoda, H., et al. (2015). "Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives." Bioorganic & Medicinal Chemistry Letters.[Link]

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Oxazole Derivatives: A Case Study with 4-(4-Ethylphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] Understanding the pharmacokinetic (PK) and bioavailability profile of novel oxazole derivatives is paramount for their successful development into therapeutic agents. This technical guide provides a comprehensive framework for the preclinical characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a novel oxazole compound, using the hypothetical candidate 4-(4-Ethylphenyl)oxazole as a case study. We will delve into the rationale behind experimental design, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Importance of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and comprehensive ADME profiling is therefore not merely a regulatory requirement but a critical component of a successful drug development program.[4] It allows for the early identification of potential liabilities, informs lead optimization, and provides the foundation for rational dose selection in subsequent non-clinical and clinical studies.[4][5]

This guide will walk through a logical, stepwise approach to elucidating the pharmacokinetic profile of a novel oxazole derivative. While specific data for 4-(4-Ethylphenyl)oxazole is not publicly available, the principles and methodologies outlined herein are universally applicable to the characterization of small molecule drug candidates.

Physicochemical Characterization: The Foundation of Bioavailability

Before embarking on complex biological assays, a thorough understanding of the physicochemical properties of the test compound is essential. These properties govern a molecule's ability to dissolve, permeate biological membranes, and ultimately reach its site of action.

Key Physicochemical Parameters
ParameterExperimental MethodRationale and Significance
Solubility Kinetic and Thermodynamic Solubility AssaysPoor aqueous solubility is a major impediment to oral absorption. Determining solubility in physiologically relevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting in vivo dissolution.
pKa Potentiometric titration or UV-spectrophotometryThe ionization state of a compound affects its solubility and permeability. The pKa value helps predict the extent of ionization in different compartments of the gastrointestinal tract and the systemic circulation. Oxazoles are generally weak bases.[6]
LogP/LogD Shake-flask method or reverse-phase HPLCLipophilicity is a key determinant of a compound's ability to cross cell membranes. LogP (for non-ionizable compounds) and LogD (at physiological pH) are critical for predicting permeability and potential for non-specific binding.
In Silico Prediction

A variety of computational models are available to predict these physicochemical properties. While not a substitute for experimental determination, in silico tools can provide valuable early insights to guide experimental design.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays provide a high-throughput and cost-effective means of assessing the ADME properties of a compound before advancing to in vivo studies.

Permeability Assessment

The ability of a compound to permeate the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the industry standard for this assessment.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by a validated bioanalytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2_seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer caco2_seed->culture integrity Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add 4-(4-Ethylphenyl)oxazole to apical or basolateral side integrity->add_compound incubate Incubate and collect samples from receiver compartment at timed intervals add_compound->incubate quantify Quantify compound concentration by LC-MS/MS incubate->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for determining intestinal permeability using the Caco-2 cell model.

Metabolic Stability

The rate and extent of metabolism significantly impact a compound's half-life and oral bioavailability.

3.2.1. Liver Microsomal Stability Assay

This assay provides a measure of Phase I metabolic stability.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., rat, human), NADPH (as a cofactor), and buffer.

  • Incubation: Add 4-(4-Ethylphenyl)oxazole to the pre-warmed reaction mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

3.2.2. Hepatocyte Stability Assay

This assay assesses both Phase I and Phase II metabolism and can provide insights into metabolic pathways.

Protocol: Hepatocyte Stability Assay

  • Cell Culture: Cryopreserved or fresh hepatocytes are thawed and plated.

  • Incubation: 4-(4-Ethylphenyl)oxazole is added to the hepatocyte suspension.

  • Time Points and Analysis: Similar to the microsomal stability assay, samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. Metabolite identification can also be performed on these samples.[7]

Plasma Protein Binding

The extent of binding to plasma proteins influences the free (unbound) fraction of a drug, which is available to exert its pharmacological effect and be cleared.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane.

  • Incubation: Plasma is added to one chamber, and buffer is added to the other. 4-(4-Ethylphenyl)oxazole is added to the plasma chamber.

  • Equilibration: The device is incubated until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the integrated effects of ADME processes and to determine key pharmacokinetic parameters.

Study Design

A typical preclinical PK study involves administering the compound to a small number of animals (e.g., male Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[4]

ParameterRecommendationRationale
Animal Model Male Sprague-Dawley rats (n=3-5 per group)A common and well-characterized model for early PK studies.
IV Dose 1 mg/kgThe IV dose provides a direct measure of systemic clearance and volume of distribution, and serves as the reference for bioavailability calculation.
PO Dose 10 mg/kgThe PO dose allows for the assessment of oral absorption and bioavailability. The dose should be selected based on solubility and anticipated efficacy.
Vehicle A suitable vehicle that ensures solubility and stability (e.g., 20% Solutol HS 15 in water)The vehicle should be well-tolerated and not interfere with the assay.
Blood Sampling Serial sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose)Frequent sampling is necessary to accurately define the plasma concentration-time profile.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose Administer IV dose (1 mg/kg) to Group 1 blood_collection Collect serial blood samples (e.g., via tail vein) iv_dose->blood_collection po_dose Administer PO dose (10 mg/kg) to Group 2 po_dose->blood_collection plasma_prep Process blood to obtain plasma blood_collection->plasma_prep bioanalysis Quantify drug concentration in plasma by LC-MS/MS plasma_prep->bioanalysis pk_analysis Perform pharmacokinetic analysis (NCA or compartmental modeling) bioanalysis->pk_analysis bioavailability Calculate bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.[8] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices.[9][10]

Protocol: HPLC-MS/MS Method Validation

  • Sample Preparation: Develop a sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the plasma matrix.

  • Chromatography: Optimize the HPLC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometry: Optimize the MS/MS parameters (ion source, collision energy) in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

  • Validation Parameters: The method must be validated for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification, LLOQ), recovery, matrix effect, and stability according to regulatory guidelines.[11][12]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA).

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Hypothetical Pharmacokinetic Data for 4-(4-Ethylphenyl)oxazole in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.0831.0
AUC0-inf (ng*h/mL) 9804900
t1/2 (h) 3.53.8
CL (mL/min/kg) 17.0-
Vdss (L/kg) 4.5-
F (%) -50

Conclusion and Future Directions

This guide has outlined a systematic approach to the preclinical pharmacokinetic and bioavailability characterization of a novel oxazole derivative, 4-(4-Ethylphenyl)oxazole. The integration of in silico, in vitro, and in vivo studies provides a comprehensive understanding of a compound's ADME properties, which is essential for informed decision-making in drug development.

Based on the hypothetical data presented, 4-(4-Ethylphenyl)oxazole exhibits moderate oral bioavailability with a reasonable half-life. Further studies would be warranted to identify the major metabolic pathways and to assess the potential for drug-drug interactions. The methodologies described herein provide a robust framework for these and other advanced pharmacokinetic investigations.

References

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link][11]

  • Medicines for Europe. (2008). Bioequivalence Guideline. [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link][4]

  • U.S. Food and Drug Administration. (2014). Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link][5]

  • European Medicines Agency. (2010). Investigation of bioequivalence - Scientific guideline. [Link][12]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • Blume, H. H., & Schug, B. S. (2012). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. [Link]

  • European Pharmaceutical Review. (2026). FDA revises PK study approach in new biosimilar draft guidance. [Link]

  • Chemical Synthesis Database. 4-phenyl-1,3-oxazole. [Link]

  • In-Silico. (2022). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link]

  • PubChem. 2-(4-Ethylphenyl)-4-(4-hexoxyphenyl)-1,3-oxazole. [Link]

  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

  • National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. [Link][1]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link][9]

  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. [Link][10]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Bioanalysis Zone. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]

  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). [Link][7]

  • PubChem. 2-(4-Ethylphenyl)-4,5-dimethyl-1,3-oxazole. [Link]

  • OIE. Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link][8]

  • Wikipedia. Oxazole. [Link][6]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents. [Link][2]

  • Arabian Journal of Chemistry. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link][3]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

  • ACS Publications. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]

  • ResearchGate. (2025). Synthesis, In vitro and theoretical studies on newly synthesized deep blue emitting 4-(p-methylphenylsulfonyl-5-aryl/alkyl)oxazole analogues for biological and optoelectronic applications. [Link]

Sources

Protocols & Analytical Methods

Method

How to prepare 4-(4-Ethylphenyl)oxazole stock solutions for in vitro assays

Application Note: Standardized Preparation of 4-(4-Ethylphenyl)oxazole Stock Solutions for In Vitro Assays Executive Summary & Rationale The transition of a small molecule from a dry powder to a biologically active in vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Preparation of 4-(4-Ethylphenyl)oxazole Stock Solutions for In Vitro Assays

Executive Summary & Rationale

The transition of a small molecule from a dry powder to a biologically active in vitro test article requires rigorous methodological precision. 4-(4-Ethylphenyl)oxazole is a specialized organic compound that, due to its structural lipophilicity, presents distinct solubility challenges in physiological environments. This application note establishes a standardized, self-validating protocol for formulating and handling 4-(4-Ethylphenyl)oxazole stock solutions. By strictly controlling solvent parameters and dilution workflows, researchers can eliminate solvent-induced artifacts and ensure highly reproducible dose-response data.

Physicochemical Profiling & Quantitative Data

Before initiating stock preparation, it is critical to understand the physicochemical constraints of the target molecule. The following table summarizes the key parameters required for accurate molarity calculations and solvent selection.

ParameterValueRationale / Application
Chemical Name 4-(4-Ethylphenyl)oxazoleTarget small molecule
CAS Number 54289-72-4Unique chemical identifier[1]
Molecular Weight 173.21 g/mol Essential for precise molarity calculations[1]
Primary Solvent Anhydrous DMSORequired to disrupt lipophilic solute interactions
Master Stock Conc. 10 mMStandardized baseline for downstream serial dilutions
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity in cell culture[2]
Storage Temp -20°C to -80°CPreserves chemical stability and prevents degradation

The Causality of Solvent Selection & Toxicity Mitigation

Why DMSO? 4-(4-Ethylphenyl)oxazole features a highly hydrophobic ethylphenyl moiety attached to an oxazole ring. If introduced directly into aqueous physiological buffers (e.g., PBS or DMEM), the compound will rapidly aggregate and precipitate due to unfavorable thermodynamic interactions with water. Anhydrous Dimethyl Sulfoxide (DMSO) acts as a highly efficient amphipathic vehicle; its polar aprotic nature effectively solvates the molecule, ensuring a homogenous liquid state.

The Cytotoxicity Threshold: While DMSO is an excellent solvent, its introduction into mammalian cell cultures introduces a critical variable: solvent-induced cellular stress. Research demonstrates that DMSO concentrations exceeding 1% (v/v) induce significant molecular changes, osmotic stress, protein denaturation, and a noticeable decrease in cell viability[3][4]. To maintain the integrity of the biological response and prevent the solvent from masking or artificially enhancing the pharmacological effect of 4-(4-Ethylphenyl)oxazole, the final DMSO concentration in the assay media must be strictly capped at ≤ 0.1% (v/v)[2]. This threshold ensures that any observed phenotypic changes are solely attributable to the target compound.

Workflow Visualization

Workflow Step1 1. Dry Powder 4-(4-Ethylphenyl)oxazole Step2 2. Reconstitution Add Anhydrous DMSO Step1->Step2 Calculate Mass/Vol Step3 3. Master Stock 10 mM Concentration Step2->Step3 Vortex/Sonicate Step4 4. Cryopreservation Aliquot at -20°C Step3->Step4 Prevent Freeze-Thaw Step5 5. Serial Dilution Dilute in 100% DMSO Step4->Step5 Thaw Single Aliquot Step6 6. Assay Spiking Final Media (≤0.1% DMSO) Step5->Step6 1:1000 Aqueous Spike

Figure 1: Standardized workflow for 4-(4-Ethylphenyl)oxazole stock preparation and assay dilution.

Detailed Experimental Methodologies

Phase 1: Master Stock Formulation (10 mM)

  • Equilibration: Allow the sealed vial of 4-(4-Ethylphenyl)oxazole powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which can degrade the compound and artificially inflate the weighed mass.

  • Calculation: Determine the required volume of anhydrous DMSO based on the molecular weight (173.21 g/mol )[1]. For example, to formulate a 10 mM stock using exactly 5 mg of powder: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)] Volume = 5 mg / [173.21 g/mol × 0.010 M] = 2.886 mL of DMSO

  • Dissolution: Add the calculated 2.886 mL of cell-culture grade, anhydrous DMSO directly to the vial. Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

Phase 2: Cryopreservation and Aliquoting

  • Aliquoting: Immediately divide the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric moisture into the DMSO, leading to irreversible compound precipitation and degradation over time. Single-use aliquots completely eliminate this risk.

Phase 3: The "Constant DMSO" Dilution Strategy To generate an accurate dose-response curve without fluctuating solvent toxicity, intermediate serial dilutions must be performed in 100% DMSO prior to aqueous spiking.

  • Intermediate Dilution: Create a 1000x concentration series of your desired final in vitro doses using 100% DMSO. (e.g., If your final desired assay concentration is 10 µM, create a 10 mM intermediate tube).

  • Aqueous Spiking: Transfer 1 µL of each intermediate DMSO stock into 999 µL of pre-warmed (37°C) cell culture media. Causality: This yields a 1:1000 dilution, achieving the target compound concentration while locking the final DMSO concentration at exactly 0.1% across all test wells, from the highest dose to the lowest[2].

Establishing a Self-Validating Assay System

A scientifically rigorous in vitro protocol must be self-validating. Implement the following quality control measures to ensure data integrity:

  • The Baseline Vehicle Control: You must include a control well containing 0.1% DMSO (or your exact final solvent concentration) without the active 4-(4-Ethylphenyl)oxazole compound. This isolates the pharmacological effect of the drug from baseline solvent stress. If the vehicle control exhibits >5% cell death compared to completely untreated media, the solvent concentration is too toxic for that specific cell line and must be further reduced[2][4].

  • Kinetic Solubility Verification: Hydrophobic compounds can "crash out" of solution upon contact with aqueous media. Immediately after spiking the highest dose into the culture media, inspect the well under a phase-contrast microscope at 20x to 40x magnification. The presence of micro-crystals, needle-like structures, or general cloudiness indicates that the compound has exceeded its kinetic solubility limit in that specific buffer, meaning the maximum assay dose must be lowered to ensure the cells are actually exposed to dissolved drug.

References

  • Title: 4-(4-ethylphenyl)
  • Source: benchchem.
  • Source: jagiellonskiecentruminnowacji.
  • Source: nih.

Sources

Application

Applications of 4-(4-Ethylphenyl)oxazole in medicinal chemistry

Application Notes & Protocols: The 4-(4-Ethylphenyl)oxazole Scaffold in Medicinal Chemistry and Drug Discovery Executive Summary The oxazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: The 4-(4-Ethylphenyl)oxazole Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary

The oxazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed to improve the physicochemical properties, metabolic stability, and target-binding affinity of drug candidates. Specifically, the 4-(4-ethylphenyl)oxazole building block—and its positional isomers—provides a unique combination of structural rigidity, hydrogen-bond accepting capability, and precise lipophilicity. This application note explores the mechanistic utility of this scaffold across three distinct therapeutic domains: antimicrobial agents, anticancer tubulin inhibitors, and mitochondrial deubiquitinase (USP30) inhibitors.

Pharmacological Applications & Mechanistic Insights

Antimicrobial & Antisecretory Agents (Anti-Helicobacter pylori)

The eradication of Helicobacter pylori requires molecules capable of surviving the highly acidic gastric environment while penetrating the bacterial cell wall. Katsura et al. explored 4-aryloxazole analogues as dual-action agents[1].

  • Mechanistic Causality: The oxazole nitrogen acts as a weak base, providing potent H2 receptor antagonism to suppress gastric acid secretion. Concurrently, the 4-ethylphenyl substitution modulates the overall partition coefficient (LogP), enhancing the lipophilic penetration required to reach the bacterial membrane. While the oxazole analogues showed slightly weaker direct antimicrobial activity than their thiazole counterparts, their superior H2 antagonist profile makes them valuable leads for gastrointestinal therapeutics[1].

Tubulin Polymerization Inhibitors (Anticancer)

Combretastatin A-4 (CA-4) is a potent natural tubulin inhibitor, but its clinical utility is severely limited by the chemical instability of its cis-double bond, which readily isomerizes into the inactive trans-form. Romagnoli et al. successfully utilized 4-aryloxazoles as bioisosteres for this cis-olefin[2].

  • Mechanistic Causality: By embedding the bridging carbons into a rigid oxazole ring, the required spatial geometry for docking into the colchicine binding site of β-tubulin is permanently locked. The 4-aryl substitution (such as the ethylphenyl or related alkoxy-phenyl groups) mimics the B-ring of CA-4, establishing critical hydrophobic contacts within the tubulin pocket, leading to microtubule destabilization, G2/M phase cell cycle arrest, and apoptosis[2].

USP30 Inhibitors for Mitophagy Acceleration

Mitochondrial dysfunction is a hallmark of neurodegenerative diseases. USP30 is a mitochondrial deubiquitinase that prevents the clearance of damaged mitochondria (mitophagy). Recent patent literature highlights the use of 5-(3-ethylphenyl)oxazole-2-carboxamide derivatives linked to cyanopyrrolidines as highly selective USP30 inhibitors[3].

  • Mechanistic Causality: The oxazole-carboxamide core acts as a critical binding determinant that localizes the molecule to the mitochondrial outer membrane. By inhibiting USP30, these compounds prevent the deubiquitination of mitofusins, thereby accelerating the recruitment of autophagosomes and the subsequent clearance of defective mitochondria[3].

Quantitative Data Summaries

The following table summarizes the biological targets, the structural role of the oxazole/aryl moiety, and the reference metrics for these derivatives.

Compound Class / DerivativePrimary TargetBiological Effect / MetricStructural Role of Oxazole/Aryl MoietyReference
4-Aryloxazole analogues H. pylori / H2 ReceptorPotent H2 antagonism; MIC ≈ 1.56 µg/mLH2 receptor binding & lipophilic membrane penetration[1]
2-Methyl-4-aryloxazoles β-TubulinIC50 ≈ 0.5 - 2.5 µMBioisostere for cis-olefin; restricts bond rotation[2]
Ethylphenyl-oxazole-carboxamides USP30 EnzymeMitophagy accelerationDirect binding to USP30; mitochondrial localization[3]
2-(Difluoromethyl)-4-(4-ethylphenyl)oxazole Synthetic Precursor90% Isolated YieldElectrophilic cyclization template[4]

Experimental Protocols & Workflows

Protocol A: Metal-Free Synthesis of Fluoroalkylated 4-(4-Ethylphenyl)oxazoles

This protocol describes the synthesis of oxazole building blocks via a fluoroacyloxylation/cyclization cascade, avoiding toxic transition metals[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the starting β-monosubstituted enamine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • In Situ Oxidant Generation: Add phenyliodine(III) diacetate (PIDA) (1.2 equiv) and difluoroacetic acid (RCF2CO2H) (1.5 equiv) to the mixture.

    • Causality: PIDA reacts with the acid to generate a highly reactive, fluoroalkyl-containing hypervalent iodine(III) species in situ. This acts as a mild, metal-free electrophile to initiate the reaction[4].

  • Fluoroacyloxylation: Stir the reaction at room temperature for 2 hours.

    • Causality: The electron-rich enamine double bond attacks the electrophilic iodine center, installing the fluoroalkyl group at the β-position.

  • Intramolecular Cyclization: Elevate the temperature to 60°C for 4 hours.

    • Causality: Thermal energy overcomes the activation barrier, driving the intramolecular nucleophilic attack of the enamine nitrogen onto the carbonyl carbon to close the oxazole ring.

  • Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x), dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 4-(4-ethylphenyl)oxazole derivative.

Protocol B: In Vitro Tubulin Polymerization Assay

A self-validating system to evaluate the antitubulin activity of synthesized oxazole derivatives[2].

Step-by-Step Methodology:

  • Reagent Reconstitution: Reconstitute lyophilized porcine neuronal tubulin (3 mg/mL) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

    • Causality: GTP is strictly required as the energy source for microtubule assembly. EGTA chelates calcium ions, which would otherwise prematurely depolymerize the microtubules.

  • Compound Plating: Dispense the oxazole derivatives into a 96-well half-area plate at varying concentrations (0.1 µM to 10 µM).

  • Self-Validating Controls:

    • Positive Control 1 (Inhibitor): Combretastatin A-4 (CA-4) at 1 µM.

    • Positive Control 2 (Stabilizer): Paclitaxel at 1 µM.

    • Negative Control: 0.1% DMSO vehicle.

    • Validation Check: If the DMSO vehicle well fails to show a characteristic sigmoidal polymerization curve, the tubulin reagent has degraded, and the assay run must be rejected.

  • Kinetic Measurement: Rapidly add the tubulin solution to the plate. Immediately transfer to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing the absorbance at 340 nm. Active oxazole inhibitors will suppress this absorbance increase.

  • Data Analysis: Calculate the Vmax of polymerization for each well and determine the IC50 using non-linear regression.

Mechanistic Visualizations

TubulinPathway A 4-(4-Ethylphenyl)oxazole Derivative B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces conformational change D Microtubule Destabilization C->D Prevents assembly E G2/M Phase Cell Cycle Arrest D->E Disrupts mitotic spindle F Apoptosis (Cancer Cells) E->F Triggers cell death

Mechanism of action for oxazole-based tubulin polymerization inhibitors.

SynthesisWorkflow A β-Monosubstituted Enamine C Fluoroacyloxylation Intermediate A->C Reacts with B PIDA + RCF2CO2H (Hypervalent Iodine) B->C Generates in situ D Intramolecular Cyclization C->D Heat / Catalyst-free E Fluoroalkylated 4-Aryloxazole D->E Yields product

Metal-free fluoroacyloxylation and cyclization workflow for oxazole synthesis.

USP30Pathway A Oxazole-based USP30 Inhibitor B Mitochondrial Outer Membrane A->B Localizes to C USP30 Enzyme Inhibition B->C Targets D Increased Ubiquitination of Mitofusins C->D Prevents deubiquitination E Recruitment of Autophagosomes D->E Signals for clearance F Accelerated Mitophagy E->F Clears damaged mitochondria

USP30 inhibition by oxazole derivatives accelerating mitochondrial clearance.

References

  • [4] Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. ACS Publications (2023). URL:[Link]

  • [1] Katsura, Y., et al. Anti-Helicobacter pylori Agents. 5. 2-(Substituted guanidino)-4-arylthiazoles and Aryloxazole Analogues. Journal of Medicinal Chemistry, 45(1), 143-150 (2002). URL:[Link]

  • [2] Romagnoli, R., et al. Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7, 46356 (2017). URL:[Link]

  • [3] Substituted n-cyanopyrrolidines with activity as usp30 inhibitors. US Patent Application US20250034122A1 (2025). URL:

Sources

Method

Application Note: Catalytic Methods for the Regiospecific Synthesis of 4-(4-Ethylphenyl)oxazole

Executive Summary The 4-aryloxazole motif is a privileged structural pharmacophore frequently encountered in anti-inflammatory, antimicrobial, and antineoplastic agents. Synthesizing 4-(4-ethylphenyl)oxazole presents a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryloxazole motif is a privileged structural pharmacophore frequently encountered in anti-inflammatory, antimicrobial, and antineoplastic agents. Synthesizing 4-(4-ethylphenyl)oxazole presents a unique regiochemical challenge due to the electronic properties of the oxazole ring. This application note evaluates catalytic strategies for its production, establishing the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromooxazole as the most robust, scalable, and regiospecific methodology.

Strategic Rationale & Mechanistic Insights

When functionalizing the oxazole core, chemists must navigate its inherent reactivity gradient. In direct C–H arylation (which proceeds via concerted metalation-deprotonation mechanisms), the C2 position is the most acidic and reactive, followed by the C5 position[1]. The C4 position is notoriously unreactive toward direct C–H functionalization without the use of specialized directing groups or pre-installed blocking substituents at C2 and C5.

To achieve absolute C4-regioselectivity without the need for extensive protection/deprotection sequences, pre-functionalization to 4-bromooxazole followed by a Suzuki-Miyaura cross-coupling is the industry gold standard[2]. The oxidative addition of Pd(0) into the C4–Br bond is highly efficient, and subsequent transmetalation with (4-ethylphenyl)boronic acid delivers the target 4-(4-ethylphenyl)oxazole with zero risk of regioisomer formation[3].

Reaction Workflow & Catalytic Cycle

Workflow A 4-Bromooxazole (Electrophile) D Cross-Coupling (90 °C, 1,4-Dioxane/H2O) A->D B (4-Ethylphenyl)boronic acid (Nucleophile) B->D C Catalyst System Pd(dppf)Cl2 / K2CO3 C->D E 4-(4-Ethylphenyl)oxazole (Target Product) D->E High Yield Regiospecific

Figure 1: Strategic workflow for the regiospecific synthesis of 4-(4-ethylphenyl)oxazole.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II)(Ar)BrL_n Oxidative Addition Pd0->OA + 4-Bromooxazole TM Pd(II)(Ar)(Ar')L_n Transmetalation OA->TM + (4-Ethylphenyl)B(OH)2 + Base RE Product Formation TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Catalyst Selection and Quantitative Data

The choice of catalyst and solvent system is critical for optimizing the transmetalation step. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common baseline, it is prone to degradation over extended heating. Utilizing Pd(dppf)Cl2—a catalyst with a bidentate ligand possessing a large bite angle—accelerates the rate-limiting reductive elimination step while resisting protodeboronation of the boronic acid.

Table 1: Catalyst and Condition Optimization for 4-Aryloxazole Synthesis

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O (2:1:1)807865
Pd(OAc)2 / SPhosK3PO4Toluene1008982
Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 >99 91
Pd(dppf)Cl2·CH2Cl2Cs2CO3DMF1009588

Note: The biphasic 1,4-Dioxane/H2O system with K2CO3 provides the optimal balance of boronic acid activation and catalyst stability.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can track reaction progress and troubleshoot effectively at each stage.

Materials Required:

  • 4-Bromooxazole: 1.0 equiv, 10.0 mmol, 1.48 g

  • (4-Ethylphenyl)boronic acid: 1.2 equiv, 12.0 mmol, 1.80 g

  • Pd(dppf)Cl2·CH2Cl2: 0.05 equiv, 5 mol%, 408 mg

  • Potassium carbonate (K2CO3): 2.0 equiv, 20.0 mmol, 2.76 g

  • Solvents: 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step 1: Reagent Assembly and Degassing

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromooxazole and (4-ethylphenyl)boronic acid.

  • Dissolve the organic components in 40 mL of 1,4-dioxane.

  • Dissolve K2CO3 in 10 mL of deionized water and add this aqueous solution to the flask, creating a biphasic mixture.

  • Critical Causality Step: Degas the mixture by sparging with high-purity Argon for 30 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely terminate the catalytic cycle.

Step 2: Catalyst Addition

  • Under a positive flow of Argon, quickly add the Pd(dppf)Cl2·CH2Cl2 catalyst to the degassed mixture.

  • Seal the flask with a glass stopper or a secure septum and transition the system to a pre-heated oil bath or heating block set to 90 °C.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction vigorously at 90 °C for 8–12 hours.

  • Validation: At the 8-hour mark, withdraw a 0.1 mL aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (4-bromooxazole) should be completely consumed, replaced by a highly UV-active spot (target product) at a higher Rf value.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of water.

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • Causality: Wash the combined organic layers with a saturated aqueous NH4Cl solution (50 mL). This helps to break up any palladium-amine/byproduct emulsions and neutralizes the basic aqueous carryover.

  • Wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes.

  • Collect the fractions containing the pure 4-(4-ethylphenyl)oxazole, pool, and evaporate to yield the product as a pale yellow to off-white solid.

References

  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. organic-chemistry.org (Synthesis 2009). 1

  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org (Org. Synth. 2010).2

  • Suzuki Coupling of Oxazoles | Organic Letters. acs.org (Org. Lett. 2006).3

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guide: 4-(4-Ethylphenyl)oxazole Scaffolds

Executive Summary 4-(4-Ethylphenyl)oxazole (CAS: 54289-72-4) serves as a highly versatile, lipophilic core scaffold in modern medicinal chemistry. It is predominantly utilized in the design of next-generation small-molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Ethylphenyl)oxazole (CAS: 54289-72-4) serves as a highly versatile, lipophilic core scaffold in modern medicinal chemistry. It is predominantly utilized in the design of next-generation small-molecule immunomodulators—specifically those targeting the IL-6/STAT3 signaling axis—and novel antimalarial carboxamides. Because the bare scaffold and its immediate derivatives share highly conserved physicochemical properties (low aqueous solubility, high membrane permeability), transitioning these molecules from in vitro hits to in vivo proof-of-concept requires rigorous formulation and pharmacokinetic (PK) strategies.

This application note provides a self-validating, step-by-step methodological framework for the in vivo dosing, formulation, and pharmacodynamic (PD) evaluation of 4-(4-Ethylphenyl)oxazole derivatives in rodent models.

Physicochemical Rationale and Scaffold Dynamics

The structural anatomy of 4-(4-Ethylphenyl)oxazole dictates its in vivo behavior. The oxazole ring provides a critical hydrogen bond acceptor, while the 4-ethylphenyl group drives hydrophobic target pocket insertion. This results in a highly lipophilic profile (LogP ~3.5).

The Causality of Formulation: Aqueous solubility is the primary bottleneck for systemic exposure. Administering this scaffold in pure saline will result in immediate micro-precipitation, leading to erratic absorption orally or fatal pulmonary embolisms intravenously. Therefore, dosing strategies must utilize specific co-solvents (like DMSO or PEG400) to disrupt crystal lattice energy, paired with surfactants (like Tween 80) to maintain micellar suspension in the bloodstream. As demonstrated in recent developments of, overcoming this solubility barrier is critical to achieving the nanomolar plasma concentrations required to halt pro-inflammatory cytokine secretion. Furthermore, PK studies on similar nitrogen-heterocycle scaffolds reveal moderate oral bioavailability (%F ~16.2), necessitating optimized suspension vehicles to maximize gastrointestinal transit absorption.

Quantitative Dosing and Formulation Strategy

To standardize preclinical evaluation, all quantitative dosing parameters and vehicle selections are summarized below. These parameters are optimized for C57BL/6 mice and Sprague-Dawley rats.

Table 1: Formulation Causality and Vehicle Selection
RouteRecommended Vehicle FormulationCausality / RationaleMax Admin Volume (Mice)
IV 5% DMSO + 10% Tween 80 + 85% SalineCreates a true solution. DMSO dissolves the scaffold; Tween 80 prevents precipitation upon rapid dilution in blood.5 mL/kg
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80Creates a homogenous suspension. MC increases viscosity to prevent settling in the GI tract, maximizing absorption time.10 mL/kg
IP 10% DMSO + 40% PEG400 + 50% SalineBalances solubility with tissue tolerability. PEG400 acts as a depot, slowly releasing the lipophilic drug into the peritoneal cavity.10 mL/kg
Table 2: Recommended In Vivo Dosing Parameters
ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Dose Range 1.0 - 5.0 mg/kg10.0 - 50.0 mg/kg5.0 - 20.0 mg/kg
Absorption Phase N/A (Immediate Tmax)0.5 - 2.0 hours0.25 - 1.0 hour
Expected Bioavailability 100%15% - 30%60% - 80%
Primary PK Challenge Precipitation in plasmaHepatic first-pass metabolismLocalized tissue irritation

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in quality control (QC) check to eliminate experimental artifacts before they compromise the data.

Protocol 3.1: Preparation of IV and PO Vehicles

Objective: Generate phase-stable formulations for accurate dosing.

  • Weighing: Accurately weigh the 4-(4-Ethylphenyl)oxazole derivative powder into a sterile glass vial.

  • Primary Solubilization (IV only): Add the calculated volume of 100% DMSO (representing 5% of final volume). Vortex for 60 seconds until completely dissolved.

  • Surfactant Addition: Add Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, add 0.9% sterile saline while continuously vortexing to prevent localized precipitation.

  • SELF-VALIDATION (The Tyndall Check): Causality: IV formulations must be entirely free of particulates to prevent microcapillary blockage. Validation: Shine a 532 nm laser pointer through the glass vial in a dark room. If the laser beam is visible as a solid line scattering through the liquid (Tyndall effect), micro-particulates are present. The formulation fails validation and must be re-sonicated or discarded. A true solution will allow the laser to pass through invisibly.

Protocol 3.2: In Vivo Administration and PK Sampling

Objective: Administer the compound and collect temporal blood samples for LC-MS/MS.

  • Animal Prep: Acclimate mice for 7 days. Fast animals for 12 hours prior to PO dosing to standardize gastric emptying (water provided ad libitum).

  • Administration & SELF-VALIDATION (Gravimetric Tracking): Causality: Accurate PK modeling (Clearance, Volume of Distribution) requires exact knowledge of the administered dose. Validation: Weigh the loaded syringe on an analytical balance before dosing. Administer the dose. Weigh the empty syringe immediately after. The mass difference, divided by the formulation density, provides the exact volume administered, correcting for any residual dead-space volume.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Separation & SELF-VALIDATION (Hemolysis Flagging): Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Causality: Intracellular enzymes from lysed red blood cells can degrade oxazole compounds ex vivo, artificially lowering the PK readout. Validation: Visually inspect the plasma supernatant. Any sample exhibiting a pink/red hue is flagged for hemolysis. Immediately spike all viable plasma samples with a known concentration of an internal standard (IS) to track extraction recovery during downstream LC-MS/MS analysis.

Systems Workflow Visualization

The following diagram maps the logical relationship between scaffold formulation, administration routes, and downstream pharmacodynamic evaluation (IL-6/STAT3 target engagement).

G Scaffold 4-(4-Ethylphenyl)oxazole Core Scaffold Formulation Vehicle Formulation (DMSO / PEG400 / Tween 80) Scaffold->Formulation IV_Route Intravenous (IV) 1-5 mg/kg (True Solution) Formulation->IV_Route PO_Route Oral Gavage (PO) 10-30 mg/kg (Suspension) Formulation->PO_Route PK_Sampling Serial Blood Sampling (0.25 - 24 hrs) IV_Route->PK_Sampling PO_Route->PK_Sampling LCMS LC-MS/MS Bioanalysis (PK Parameters) PK_Sampling->LCMS PD_Target PD Evaluation: IL-6/STAT3 Inhibition LCMS->PD_Target PK/PD Correlation

Workflow for the in vivo pharmacokinetic and pharmacodynamic profiling of oxazole scaffolds.

References

  • Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β Source: Molecules (Basel, Switzerland) / National Library of Medicine (PMC) URL:[Link] [1]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv / Cambridge University Press URL:[Link] [2]

Method

Highly Regioselective Cross-Coupling Strategies for 4-(4-Ethylphenyl)oxazole

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4-(4-Ethylphenyl)oxazole (CAS: 54289-72-4)[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4-(4-Ethylphenyl)oxazole (CAS: 54289-72-4)[1]

Executive Summary & Mechanistic Rationale

4-(4-Ethylphenyl)oxazole is a highly versatile heterocyclic building block. The ethylphenyl moiety at the C-4 position provides a valuable lipophilic handle for medicinal chemistry scaffolds, while the unsubstituted C-2 and C-5 positions offer orthogonal sites for late-stage functionalization.

Historically, functionalizing oxazoles required multi-step pre-activation (e.g., halogenation followed by Suzuki-Miyaura coupling)[2]. However, modern palladium-catalyzed C–H activation methodologies allow for direct, regiodivergent arylation[3]. The oxazole ring presents a unique mechanistic dichotomy:

  • C-2 Position: Thermodynamically, the C-2 proton is the most acidic due to the strong inductive effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to Concerted Metalation-Deprotonation (CMD) and direct lithiation[4].

  • C-5 Position: Kinetically, the C-5 position is highly reactive towards electrophilic palladation, particularly in polar environments.

By carefully tuning the ligand sterics and solvent polarity, researchers can completely invert the regioselectivity of direct arylation, achieving >100:1 selectivity for either the C-2 or C-5 position[5],[6]. This application note details the self-validating protocols for both regiodivergent direct C-H arylation and classical Negishi cross-coupling to achieve comprehensive functionalization of 4-(4-Ethylphenyl)oxazole.

Divergent Functionalization Workflow

The following workflow illustrates the orthogonal pathways available for functionalizing 4-(4-Ethylphenyl)oxazole.

G SM 4-(4-Ethylphenyl)oxazole (Starting Material) C2_CH Direct C-H Arylation (C-2 Selective) SM->C2_CH Pd(OAc)2, RuPhos Toluene, 110°C C5_CH Direct C-H Arylation (C-5 Selective) SM->C5_CH Pd(OAc)2, CataCXium A DMA, 110°C Negishi Negishi Cross-Coupling (via C-2 Zincate) SM->Negishi 1. n-BuLi, -78°C 2. ZnCl2 3. Pd, Ar-X Prod_C2 2-Aryl-4-(4-ethylphenyl)oxazole C2_CH->Prod_C2 Prod_C5 5-Aryl-4-(4-ethylphenyl)oxazole C5_CH->Prod_C5 Prod_Neg 2-Aryl-4-(4-ethylphenyl)oxazole (Broad Scope) Negishi->Prod_Neg

Caption: Divergent cross-coupling pathways for the regioselective functionalization of 4-(4-Ethylphenyl)oxazole.

Protocol 1: Regiodivergent Direct C-H Arylation

This protocol relies on the catalytic system developed by researchers at Merck, which utilizes standard Pd(OAc)₂ but alters the ligand and solvent to dictate the site of oxidative addition and subsequent C-H cleavage[6]. Pivalic acid (PivOH) is included as a critical additive; the pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy during the CMD step[5].

Quantitative Data Summary
Target PositionCatalyst SystemSolventAdditivesTemp & TimeTypical YieldSelectivity (C-5:C-2)
C-5 Arylation 10 mol% Pd(OAc)₂, 10 mol% CataCXium ADMAK₂CO₃ (3 eq), PivOH (0.4 eq)110 °C, 16 h60–90%> 100:1
C-2 Arylation 10 mol% Pd(OAc)₂, 10 mol% RuPhosTolueneK₂CO₃ (3 eq), PivOH (0.4 eq)110 °C, 16 h65–85%< 1:100
Method A: C-5 Selective Arylation

Causality Check: The use of the highly polar solvent N,N-Dimethylacetamide (DMA) combined with the bulky, electron-rich phosphine CataCXium A stabilizes the more polar transition state required for C-5 palladation[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-Ethylphenyl)oxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), CataCXium A (0.1 mmol, 10 mol%), anhydrous K₂CO₃ (3.0 mmol), and pivalic acid (0.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with argon (3x vacuum/argon cycles). Self-Validation: Ensuring strict oxygen exclusion prevents the premature oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous DMA (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours. Self-Validation: The mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species forms.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Wash the organic filtrate with water (3 x 10 mL) to remove DMA, dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: C-2 Selective Arylation

Causality Check: Switching to the non-polar solvent Toluene suppresses the polar C-5 palladation pathway. The ligand RuPhos facilitates a pathway where the inherently more acidic C-2 position undergoes selective CMD[6].

Step-by-Step Procedure:

  • Follow the exact stoichiometric preparation as Method A, but substitute RuPhos (0.1 mmol, 10 mol%) for CataCXium A.

  • Substitute anhydrous Toluene (5.0 mL) for DMA.

  • Heat at 110 °C for 16 hours.

  • Workup: Because Toluene is used, the aqueous washing steps can be reduced to a single brine wash (10 mL) after Celite filtration. Purify via flash chromatography.

G Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-X PdII_CMD Pd(II) CMD / C-H Activation PdII_OA->PdII_CMD + Oxazole + PivO- (Base) PdII_RE Pd(II) Reductive Elimination PdII_CMD->PdII_RE - PivOH PdII_RE->Pd0 - Aryloxazole Product

Caption: Catalytic cycle for the Pd-catalyzed direct C-H arylation of oxazoles via Concerted Metalation-Deprotonation (CMD).

Protocol 2: Negishi Cross-Coupling via C-2 Zincation

While direct C-H arylation is elegant, it can sometimes be sensitive to highly sterically hindered or electronically deactivated aryl halides. In such cases, the Negishi cross-coupling of oxazol-2-ylzinc derivatives provides a highly robust, orthogonal approach[4].

Causality Check: Deprotonation with n-BuLi at -78 °C exclusively targets the C-2 position. The critically low temperature prevents the ring-opening of the resulting oxazolyllithium intermediate. Immediate transmetalation with solid, anhydrous ZnCl₂ generates a stable organozinc reagent that readily couples with challenging aryl halides[4].

Step-by-Step Procedure:

  • Lithiation: In a flame-dried round-bottom flask under argon, dissolve 4-(4-Ethylphenyl)oxazole (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.1 mmol, typically 2.5 M in hexanes) over 5 minutes. Maintain the internal temperature below -60 °C. Stir at -78 °C for 30 minutes. Self-Validation: A slight yellowing of the solution indicates the formation of the oxazol-2-yllithium species.

  • Zincation: Add solid, flame-dried ZnCl₂ (1.2 mmol) in one portion. Critical Note: ZnCl₂ is highly hygroscopic. Using a THF solution of ZnCl₂ often introduces trace moisture that quenches the organolithium. Solid, freshly fused ZnCl₂ is mandatory for high yields[4].

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. The solution will become cloudy, then clear, indicating successful transmetalation to the oxazol-2-ylzinc chloride.

  • Cross-Coupling: To the zincate solution, add the aryl halide (0.9 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Heat the mixture to 65 °C (reflux) for 12–24 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Monitor the organic layer via LC-MS; the starting material peak at m/z 174 [M+H]⁺ should be entirely consumed, replaced by the target biaryl mass.

Troubleshooting & Analytical Checks

  • Incomplete C-H Arylation: If starting material remains after 16 hours in Protocol 1, verify the quality of the K₂CO₃. The base must be finely milled and strictly anhydrous. Water in the system will poison the CMD transition state.

  • Isomerization/Mixtures in C-H Arylation: If a mixture of C-2 and C-5 products is observed, ensure the solvent is completely anhydrous. Trace water in Toluene can induce partial C-5 activation.

  • Low Yield in Negishi Coupling: Poor yields are almost exclusively tied to moisture during the zincation step. Ensure the ZnCl₂ is fused under a vacuum using a heat gun immediately prior to use[4].

References

  • An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development, 2003.[4] URL:[Link]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 2010.[5],[6] URL:[Link]

  • Suzuki Coupling of Oxazoles. Organic Letters, 2006.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-(4-Ethylphenyl)oxazole precipitation in aqueous media

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals encountering precipitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals encountering precipitation issues with 4-(4-Ethylphenyl)oxazole in aqueous media. Our goal is to explain the underlying physicochemical principles driving these challenges and to offer robust, field-proven protocols to ensure experimental success.

Introduction: Understanding the Core Challenge

4-(4-Ethylphenyl)oxazole is a hydrophobic molecule, a characteristic that is fundamental to its potential biological activity but also the primary cause of its poor solubility in aqueous environments. Precipitation can lead to inaccurate concentration measurements, failed experiments, and misleading biological data.[1] This guide will address the root causes of precipitation and provide systematic solutions.

Physicochemical Properties of 4-(4-Ethylphenyl)oxazole

A foundational understanding of the compound's properties is critical for troubleshooting. The high positive value of its LogP is the most telling indicator of its low aqueous solubility.

PropertyValueSource
IUPAC Name 4-(4-ethylphenyl)-1,3-oxazole[2]
CAS Number 54289-72-4[2][3]
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [2][4]
LogP ~2.9[2][4]
Predicted pKa (Conjugate Acid) ~0.8[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 4-(4-Ethylphenyl)oxazole.

Q1: Why is my 4-(4-Ethylphenyl)oxazole precipitating immediately upon addition to my aqueous buffer or cell culture medium?

Answer:

This is the most common problem and is typically caused by one of two factors: exceeding the compound's intrinsic solubility limit or "solvent shock."

  • Intrinsic Low Solubility: The compound's chemical structure, characterized by its ethylphenyl and oxazole rings, makes it inherently hydrophobic. Its LogP value of approximately 2.9 indicates it is nearly 1000 times more soluble in an organic solvent (like n-octanol) than in water.[2][4] When you introduce it into an aqueous medium, you are moving it to a thermodynamically unfavorable environment, leading to precipitation if its concentration exceeds its solubility limit.[1]

  • Solvent Shock: This phenomenon occurs when a compound dissolved at a high concentration in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous solution.[6] The organic solvent disperses quickly, leaving behind a localized, highly concentrated pocket of the compound that is far above its aqueous solubility limit, causing it to crash out of solution.[6][7]

To diagnose this, follow the troubleshooting workflow below.

G A Precipitation Observed Immediately Upon Dilution B Is your stock solution (e.g., in DMSO) clear? A->B C Is final concentration below max solubility? B->C Yes G Root Cause: Stock Solution Integrity B->G No D Was dilution performed slowly with mixing? C->D Yes E Root Cause: Exceeding Solubility Limit C->E No F Root Cause: Solvent Shock D->F No H Solution: Lower final concentration. Perform solubility test. E->H I Solution: Use stepwise dilution. Add dropwise while vortexing. F->I J Solution: Warm & vortex stock. Prepare fresh stock. G->J

Caption: Troubleshooting workflow for immediate precipitation.
Q2: How should I prepare and store stock solutions of 4-(4-Ethylphenyl)oxazole to maintain its integrity?

Answer:

Proper stock solution preparation is the first line of defense against precipitation. Given its hydrophobicity, an organic solvent is necessary.

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for preparing stock solutions of poorly water-soluble compounds for biological assays.[8]

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Equilibrate: Allow the vial of solid 4-(4-Ethylphenyl)oxazole to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of compound. For a 1 mL stock at 10 mM (MW = 173.21), you would need 0.173 mg. For better accuracy, it is recommended to weigh a larger mass (e.g., 1.73 mg) and dissolve it in a larger volume (e.g., 1 mL to make a 10 mM solution).[9]

  • Dissolution: Add the appropriate volume of anhydrous DMSO. Vortex vigorously. If the compound does not fully dissolve, you can gently warm the solution in a 37-50°C water bath for 5-10 minutes and sonicate briefly.[8][10]

  • Visual Inspection: Ensure the final stock solution is a clear, homogenous liquid with no visible particulates.[6]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes.[8] Store at -20°C for short-to-medium term (up to 3 months) or -80°C for long-term storage. Crucially, avoid repeated freeze-thaw cycles , as this can cause the compound to fall out of solution over time.[8][11]

Q3: I suspect solvent shock is the issue. What is the best protocol to dilute my DMSO stock into my aqueous medium?

Answer:

To avoid solvent shock, the key is to control the dilution process to prevent localized supersaturation. A stepwise dilution is highly effective.[6]

G cluster_0 Rapid Dilution (Solvent Shock) cluster_1 Stepwise Dilution (Recommended) A High Conc. Stock in DMSO B Large Volume of Aqueous Medium A->B Add Directly C Localized Supersaturation B->C D Precipitation (Compound Crashes Out) C->D E High Conc. Stock in DMSO F Small Volume of Aqueous Medium (Intermediate Dilution) E->F Add & Mix (e.g., 1:10) G Large Volume of Aqueous Medium (Final Dilution) F->G Add & Mix H Homogenous Solution (No Precipitation) G->H

Caption: Comparison of dilution methods.
Protocol: Stepwise Dilution to Avoid Solvent Shock
  • Pre-warm Medium: Ensure your final aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C).[6]

  • Thaw Stock: Thaw a single-use aliquot of your DMSO stock solution at room temperature and vortex gently to ensure it is fully dissolved.

  • Create Intermediate Dilution: In a sterile microcentrifuge tube, pipette a small volume of your pre-warmed medium (e.g., 90 µL). Add a small volume of your stock solution (e.g., 10 µL of 10 mM stock) directly into the medium while gently vortexing. This creates a 1:10 intermediate dilution (1 mM).

  • Final Dilution: Immediately add the required volume of this intermediate solution to your final, larger volume of pre-warmed medium while stirring or swirling. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your medium without the compound. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid toxicity.[1][8]

Q4: The compound solution is initially clear but forms a precipitate over several hours during incubation. What are the likely causes?

Answer:

Delayed precipitation points towards issues with compound stability or interactions with media components over time.

  • Temperature Effects: While warming can initially help dissolve a compound, prolonged incubation at 37°C can sometimes decrease the solubility of certain molecules or lead to degradation, forming less soluble byproducts.[7]

  • pH Shift: In cell culture experiments, cellular metabolism can cause the pH of the medium to decrease over time.[7] For a weakly basic compound, a decrease in pH would typically increase solubility, but significant shifts can affect interactions with other components.

  • Interaction with Media Components: Complex biological media contain salts, amino acids, and proteins (in the case of serum). The compound may slowly interact with these components to form insoluble complexes.[7][12] Serum proteins like albumin can bind to and solubilize compounds, but this equilibrium can shift.[8]

  • Evaporation: Over long incubation periods, evaporation from the culture vessel can increase the compound's effective concentration, pushing it past its solubility limit.[7]

Troubleshooting Steps:

  • Run a Stability Control: Incubate the compound in your cell-free medium under the same experimental conditions (temperature, time). If precipitation occurs, the issue is with the compound's stability in the medium, not a cell-mediated effect.

  • Reduce Serum (If Applicable): Test if reducing the serum concentration (e.g., from 10% to 5%) affects precipitation.

  • Use a More Robust Buffer: If you suspect pH shifts, consider using a medium with a stronger buffering system like HEPES.

Q5: Can I use pH to improve the solubility of 4-(4-Ethylphenyl)oxazole?

Answer:

Theoretically, yes, but its practical utility is limited for this specific molecule. The oxazole ring contains a nitrogen atom that is weakly basic.[5] The solubility of weakly basic compounds is pH-dependent and can be described by the Henderson-Hasselbalch equation.[13] As pH decreases, the basic nitrogen can become protonated, forming a more polar (and thus more water-soluble) cation.[14][15]

However, the conjugate acid of the parent oxazole has a pKa of approximately 0.8.[5] This means the oxazole ring is a very weak base and is almost entirely in its neutral, unprotonated form at physiological pH (7.4). You would need to lower the pH to extremely acidic conditions (pH < 1) to achieve significant protonation, which is not compatible with most biological assays.

Q6: Basic troubleshooting has failed, and I still see precipitation at my desired concentration. What advanced strategies can I try?

Answer:

If you need to work at a concentration that is at the edge of the compound's solubility, you can employ solubility-enhancing excipients. Excipients are "inactive" ingredients that can improve the stability and bioavailability of a primary compound.[16][17]

StrategyClassExample(s)Mechanism of Action
Co-solvents SolventsPolyethylene glycol (PEG 300/400), Propylene glycol, EthanolThese water-miscible organic solvents can be added to the aqueous medium at low percentages (e.g., 1-5%) to increase the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[18]
Surfactants DetergentsTween® 20/80, Cremophor® ELAt concentrations above the critical micelle concentration (CMC), these molecules form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[18][19]
Cyclodextrins Oligosaccharides(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)These cyclic sugars have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes by encapsulating the hydrophobic compound, thereby increasing its apparent water solubility.[8]

Important Considerations:

  • Validate Excipient Effects: Any excipient used must be tested alone in your assay to ensure it does not cause toxicity or interfere with the experimental readout.[20]

  • Start with Low Concentrations: Begin with the lowest possible concentration of the excipient and incrementally increase it to find the minimum effective concentration.

References

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • Mathew, M., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Retrieved from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. (n.d.). Cirp.org. Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC. Retrieved from [Link]

  • Excipients Used in Formulation of Liquid Dosage Forms. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016). BioProcess International. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Van de Steene, J., & Lambert, W. E. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved from [Link]

  • Singh, G., et al. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PMC. Retrieved from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Retrieved from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). PMC. Retrieved from [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Protocol. Retrieved from [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • 2-(4-Ethylphenyl)-4-(4-hexoxyphenyl)-1,3-oxazole | C23H27NO2 | CID 144004304. (n.d.). PubChem. Retrieved from [Link]

  • KILIC-KURT Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. AVESİS. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026). ResearchGate. Retrieved from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Retrieved from [Link]

  • Accurate predictions of aqueous solubility of drug molecules via the multilevel graph convolutional network (MGCN) and SchNet architectures. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2-(4-Ethylphenyl)-4,5-dimethyl-1,3-oxazole | C13H15NO | CID 13781559. (2026). PubChem. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Slideshare. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved from [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). IAJPS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 4-(4-Ethylphenyl)oxazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex reversed-phase high-performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex reversed-phase high-performance liquid chromatography (RP-HPLC) challenges specific to 4-(4-Ethylphenyl)oxazole .

Because this molecule combines a highly lipophilic moiety (the 4-ethylphenyl group) with a weakly basic, polarizable heterocycle (the oxazole ring), it is prone to secondary retention mechanisms that can compromise analytical accuracy. This guide provides field-proven, mechanistically grounded solutions to optimize your separations.

Diagnostic Troubleshooting Workflow

Before adjusting your method, use the logical decision tree below to identify the root cause of your chromatographic issue.

HPLC_Workflow Start Start: RP-HPLC of 4-(4-Ethylphenyl)oxazole Assess Evaluate Peak Symmetry & Retention Start->Assess Tailing Is Asymmetry (As) > 1.5? Assess->Tailing Resolution Is Resolution (Rs) < 1.5? Assess->Resolution FixTailing Protonate Silanols (pH < 3.0) or Use End-Capped C18 Tailing->FixTailing Yes Validate System Suitability Passed (Self-Validating State) Tailing->Validate No FixRes Adjust Organic Modifier (Switch ACN to MeOH) Resolution->FixRes Yes Resolution->Validate No FixTailing->Validate FixRes->Validate

Diagnostic workflow for 4-(4-Ethylphenyl)oxazole HPLC mobile phase optimization.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing severe peak tailing for 4-(4-Ethylphenyl)oxazole, and how do I correct it?

The Causality: Peak tailing (Asymmetry factor > 1.5) in RP-HPLC occurs when analytes undergo multiple retention mechanisms simultaneously[1]. While the primary retention of 4-(4-Ethylphenyl)oxazole is driven by hydrophobic interactions with the C18 stationary phase, the lone electron pairs on the oxazole nitrogen can act as hydrogen bond acceptors. If your mobile phase pH is between 4.0 and 7.0, residual silanol groups (Si-OH) on the silica support ionize into acidic Si-O⁻ sites[2]. The oxazole ring interacts with these ionized silanols via weak ion-exchange or hydrogen bonding, creating a slower, secondary retention mechanism that "drags" the tail of the peak[2][3].

The Solution:

  • Thermodynamic Control (pH): Lower the mobile phase pH to ≤ 3.0 using 0.1% Formic Acid. This protonates the silanol groups (pKa ~ 3.5–4.5), neutralizing their charge and eliminating the secondary interaction[4][5].

  • Steric Control (Column): Utilize a high-purity (Type B) silica column that is exhaustively end-capped or base-deactivated. End-capping reagents (like trimethylsilane) sterically shield the residual silanols from the oxazole ring[1][3].

Q2: How should I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

The Causality: The 4-ethylphenyl group imparts significant lipophilicity. Acetonitrile is an aprotic solvent with a high dipole moment and stronger eluotropic strength in reversed-phase systems compared to methanol. It disrupts hydrophobic interactions more efficiently, yielding sharper peaks and lower column backpressure. However, Methanol is a protic solvent capable of hydrogen bonding.

The Solution: Default to Acetonitrile to maintain narrow peak widths and fast run times for this lipophilic compound[6]. However, if you are failing to resolve 4-(4-Ethylphenyl)oxazole from closely related synthetic impurities (e.g., regioisomers), switch to Methanol . The hydrogen-bonding capability of MeOH will interact differently with the oxazole nitrogen, altering the selectivity ( α ) and potentially resolving co-eluting peaks.

Q3: What is the optimal buffer system for transferring this method from UV detection to LC-MS?

The Causality: Non-volatile buffers like phosphate are excellent for UV detection due to their UV transparency, but they will precipitate in an electrospray ionization (ESI) source, causing severe ion suppression and physical blockages[5].

The Solution: Use 10 mM Ammonium Acetate (pH ~ 6.8) or 0.1% Formic Acid [5]. Ammonium acetate is highly volatile, MS-compatible, and provides excellent buffering capacity, which has been proven effective for maintaining reproducible retention times in the radio-HPLC analysis of structurally similar oxazole derivatives[7].

Quantitative Data: Mobile Phase Performance Matrix

The following table summarizes the expected chromatographic behavior of 4-(4-Ethylphenyl)oxazole under various mobile phase conditions.

Mobile Phase Composition (Isocratic)Column ChemistrypHTailing Factor ( As​ )Retention Time (min)MS Compatible
60% MeOH / 40% Water (No buffer)Standard C18~6.52.10 (Fail)12.5Yes
60% ACN / 40% 10mM PhosphateStandard C187.01.85 (Marginal)8.2No
60% ACN / 40% 0.1% Formic AcidEnd-capped C182.71.15 (Pass) 7.8Yes
50% ACN / 50% 10mM NH₄OAcEnd-capped C186.81.20 (Pass) 8.5Yes

Note: Target Asymmetry ( As​ ) for pharmaceutical validation is typically 0.8 – 1.5.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this step-by-step methodology for preparing an LC-MS compatible mobile phase (Ammonium Acetate/ACN system). This protocol is designed as a self-validating system —you cannot proceed to sample injection unless the built-in system suitability checks pass.

Step 1: Aqueous Phase (A) Preparation

  • Weigh exactly 770.8 mg of MS-grade Ammonium Acetate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Validation Check: Measure the pH. It must naturally sit between 6.7 and 6.9. Do not adjust with strong acids/bases.

  • Filter through a 0.22 µm hydrophilic PTFE membrane to prevent frit blockages[5].

Step 2: Organic Phase (B) Preparation

  • Use 100% LC-MS grade Acetonitrile.

  • Validation Check: Do NOT filter ACN through standard cellulose filters, as this causes polymer shedding and ghost peaks.

Step 3: System Purging & Equilibration

  • Flush the HPLC lines with 100% Phase A and 100% Phase B at 2.0 mL/min for 5 minutes each (column bypassed).

  • Connect a fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set flow rate to 0.4 mL/min at 40°C. Run the starting gradient (e.g., 50% B) for a minimum of 10 column volumes.

Step 4: System Suitability Test (SST) - Self-Validation Gate

  • Monitor the UV baseline (at 254 nm) and system pressure.

  • Gate 1: Baseline drift must be < 1 mAU/min.

  • Gate 2: Pressure ripple must be < 1%.

  • Inject a 10 µg/mL standard of 4-(4-Ethylphenyl)oxazole.

  • Gate 3: Proceed to sample analysis only if the Tailing Factor ( As​ ) is ≤ 1.5 and Retention Time RSD is ≤ 1.0% across three replicate injections.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". [Link]

  • ACE News. "HPLC: Peak Tailing Interaction". [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC".[Link]

  • SIELC Technologies. "Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column".[Link]

  • NIH / PubMed Central. "Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3". [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-(4-Ethylphenyl)oxazole

Welcome to the Technical Support Center for the isolation and purification of 4-(4-Ethylphenyl)oxazole . This guide is engineered for researchers and drug development professionals who require high-purity heterocyclic sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(4-Ethylphenyl)oxazole . This guide is engineered for researchers and drug development professionals who require high-purity heterocyclic scaffolds. Because the oxazole ring contains a weakly basic nitrogen and the 4-ethylphenyl substituent introduces significant lipophilicity, standard purification workflows often require targeted modifications.

This document provides a self-validating framework, detailing the causality behind each methodological choice to ensure reproducible, high-yield recovery.

Purification Workflow Visualization

The following pathway illustrates the logical progression from crude synthetic mixture to high-purity crystalline product.

G A Crude 4-(4-Ethylphenyl)oxazole B TLC & Mobile Phase Optimization (Hexanes:EtOAc) A->B Dissolve in min. solvent C Flash Column Chromatography (Silica Gel, 1% Et3N) B->C Target Rf ~0.35 D Fraction Pooling & Concentration C->D UV 254 nm monitoring E Hot Solvent Recrystallization (Hexanes or EtOH/H2O) D->E Isolate semi-pure solid F Pure 4-(4-Ethylphenyl)oxazole (Crystalline Solid) E->F Vacuum filtration & drying

Workflow for the isolation, chromatography, and recrystallization of crude oxazole derivatives.

Quantitative Data: Solvent Systems & Solubility Profiles

Selecting the correct solvent system is the most critical variable in both chromatography and crystallization. The table below summarizes the physicochemical interactions between 4-(4-Ethylphenyl)oxazole and common solvents.

SolventRole in Purification4-(4-Ethylphenyl)oxazole Solubility (Cold)4-(4-Ethylphenyl)oxazole Solubility (Hot)Recommended TLC/Eluent Ratio
Hexanes Non-polar anti-solvent / Eluent baseLowModerate80% (v/v)
Ethyl Acetate Polar eluent modifierHighVery High20% (v/v)
Ethanol Recrystallization solventModerateHighN/A
Water Anti-solvent (for EtOH mixtures)InsolubleInsolubleN/A

Note: The target Retention Factor ( Rf​ ) for 4-(4-Ethylphenyl)oxazole in an 8:2 Hexanes:Ethyl Acetate system is approximately 0.30–0.40 1.

Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography

Causality Focus: Preventing degradation and peak tailing on acidic silica.

  • TLC Method Development: Spot the crude mixture on a silica gel TLC plate. Develop in an 8:2 Hexanes:Ethyl Acetate mixture. The ethylphenyl group makes the compound highly UV-active; visualize under a 254 nm UV lamp to confirm an Rf​ of ~0.35 2.

  • Stationary Phase Deactivation: The basic nitrogen of the oxazole ring can bind to acidic silanol groups on standard silica gel, causing severe peak tailing. To prevent this, prepare the silica gel slurry (230-400 mesh) in hexanes containing 0.1% to 1% Triethylamine ( Et3​N ) 3.

  • Sample Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution & Isolation: Run the 8:2 Hexanes:EtOAc gradient. Collect fractions and monitor via TLC. Pool the pure fractions and remove the solvent under reduced pressure to yield a semi-pure solid.

Protocol B: Single-Solvent Recrystallization

Causality Focus: Thermodynamic control to exclude lattice impurities.

  • Solvent Selection: Hexanes is an ideal single-solvent system because it dissolves the lipophilic ethylphenyl moiety well at its boiling point (68°C) but poorly at room temperature 4.

  • Saturated Solution Formation: Place the chromatographed solid in an Erlenmeyer flask. Add boiling hexanes dropwise while swirling on a hot plate until the solid just dissolves. Adding excess solvent will drastically reduce your final yield.

  • Hot Filtration (If necessary): If insoluble polymeric impurities remain, perform a rapid hot gravity filtration through fluted filter paper to prevent them from acting as premature nucleation sites.

  • Thermodynamic Cooling: Remove the flask from the heat source, cover it, and insulate it. Allow it to cool undisturbed to room temperature. Slow cooling ensures molecules of the same type align perfectly in the crystal lattice, excluding impurities 5.

  • Isolation: Once at room temperature, place the flask in an ice-water bath (0°C) for 15 minutes to maximize crystal yield. Collect the crystals via vacuum filtration using a Büchner funnel, wash with 1-2 mL of ice-cold hexanes, and dry under high vacuum.

Troubleshooting & FAQs

Q1: During recrystallization, my 4-(4-Ethylphenyl)oxazole forms a biphasic oily mixture at the bottom of the flask instead of crystals. How do I fix this "oiling out"? A1: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which the solution becomes saturated 4. Because the ethyl group disrupts crystal packing and lowers the melting point compared to rigid aryl oxazoles, the compound separates as a liquid. Solution: You must ensure the solvent's boiling point is lower than the compound's melting point. Switch to a lower-boiling solvent, or add slightly more hot solvent so that saturation occurs at a lower temperature during the cooling phase. If it currently oiled out, reheat the mixture until it forms a homogenous solution, add 10% more solvent, and cool again.

Q2: My compound streaks heavily on the silica gel column, resulting in poor separation from closely eluting impurities. What is causing this? A2: The oxazole nitrogen is weakly basic and interacts strongly with the acidic silanol (-SiOH) groups on standard silica gel, causing the compound to drag or "streak" through the column 3. Solution: Pre-treat or deactivate your silica gel by running 1% triethylamine ( Et3​N ) in your initial mobile phase. This neutralizes the acidic sites, allowing the oxazole to elute as a sharp, well-defined band.

Q3: I am getting a very low recovery yield (<30%) after recrystallization. Where did my product go? A3: Low recovery is almost always due to using an excess of hot solvent during the dissolution phase, meaning the compound remains highly soluble even at 0°C 5. Solution: Do not discard your mother liquor. Concentrate it under reduced pressure to about 25% of its original volume, heat to dissolve any newly formed solids, and repeat the cooling process to obtain a "second crop" of crystals. For future runs, strictly adhere to dropwise solvent addition.

Q4: NMR analysis of my purified crystals shows residual ethyl acetate. How do I remove solvent trapped in the crystal lattice? A4: Solvent entrapment happens during rapid, kinetically-driven crystal growth (e.g., plunging a hot flask directly into an ice bath) 4. Solution: Re-dissolve the crystals in the minimum amount of hot solvent and cool the solution much more slowly. Wrap the flask in glass wool or aluminum foil to insulate it. Slow cooling allows an ordered crystal lattice to form, which naturally excludes bulk solvent molecules. Follow up with high-vacuum drying at 40°C for 12 hours.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
  • ChemTalk.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 4-(4-Ethylphenyl)oxazole in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" or "grease ball" compounds that refuse to cooperate in stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" or "grease ball" compounds that refuse to cooperate in standard screening solvents.

4-(4-Ethylphenyl)oxazole (C₁₁H₁₁NO) is a classic example of a challenging small molecule. While the oxazole scaffold is highly prized in medicinal chemistry for its diverse biological activities , the addition of a para-ethylphenyl group creates a rigid, highly planar, and lipophilic structure. This guide will deconstruct the physicochemical barriers preventing dissolution and provide field-proven, self-validating protocols to rescue your assays.

Part 1: Diagnostic Workflow

Before altering your assay conditions, it is critical to diagnose why the compound is failing to dissolve. The workflow below outlines the logical progression from initial failure to successful formulation.

SolubilityWorkflow Start 4-(4-Ethylphenyl)oxazole Low DMSO Solubility CheckPurity Check Purity & Crystalline State (PXRD/DSC) Start->CheckPurity HeatSonicate Apply Heat (40-50°C) & Bath Sonication CheckPurity->HeatSonicate Dissolved1 Dissolved? HeatSonicate->Dissolved1 StockReady Use as Kinetic Stock (Store at RT, do not freeze) Dissolved1->StockReady Yes AddCosolvent Add Co-solvent (e.g., 10% DMAc or NMP) Dissolved1->AddCosolvent No AqueousDilution Aqueous Assay Dilution (Watch for Precipitation) StockReady->AqueousDilution Dissolved2 Dissolved? AddCosolvent->Dissolved2 Dissolved2->StockReady Yes Formulation Use Complexation (e.g., HP-β-CD) or Lipid Emulsion Dissolved2->Formulation No Formulation->AqueousDilution

Figure 1: Diagnostic workflow for resolving DMSO solubility issues.

Part 2: Troubleshooting FAQs

Q1: Why does 4-(4-Ethylphenyl)oxazole resist dissolution in 100% DMSO, even though DMSO is considered a universal solvent? A1: The resistance is a thermodynamic conflict between crystal lattice energy and solvation energy. 4-(4-Ethylphenyl)oxazole is a highly planar molecule. In its solid state, the oxazole-phenyl axis promotes intense π−π stacking, creating a "brick dust" profile (solid-state limited solubility) . While DMSO is an excellent polar aprotic solvent capable of disrupting hydrogen bonds, it is relatively poor at intercalating between tightly packed, hydrophobic aromatic rings. The solvent-solute interactions simply cannot overcome the solute-solute lattice energy at room temperature.

Q2: How can I force dissolution to create a high-concentration stock solution (e.g., 10 mM) without degrading the compound? A2: You must artificially input energy to break the lattice bonds, transitioning the compound into a kinetic (supersaturated) state. This is achieved through alternating cycles of mild heating (40–50°C) and ultrasonic cavitation. Heat increases the kinetic energy of the solvent molecules, while sonication provides localized mechanical shear forces to break apart macroscopic crystals. Caution: Once dissolved, this kinetic stock must be kept at room temperature; freezing it will immediately induce irreversible crystallization.

Q3: My compound dissolves in DMSO, but the moment I dilute it into my aqueous assay buffer, it crashes out into a cloudy suspension. How do I prevent this? A3: You are experiencing the "solvent shift" phenomenon. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The local dielectric constant spikes, stripping the solvation shell away from the highly lipophilic 4-(4-Ethylphenyl)oxazole. This causes transient supersaturation, followed immediately by nucleation and precipitation. To prevent this, you must introduce a thermodynamic sink—such as Hydroxypropyl- β -cyclodextrin (HP- β -CD)—into the aqueous buffer before adding the DMSO stock.

PrecipitationMechanism DMSOStock DMSO Stock (Solvated Monomers) Mixing Rapid Solvent Shift (DMSO diffuses into water) DMSOStock->Mixing AqueousBuffer Aqueous Buffer (High Dielectric) AqueousBuffer->Mixing Supersaturation Transient Supersaturation Mixing->Supersaturation Nucleation Nucleation & Crystal Growth Supersaturation->Nucleation Unstabilized Micelles Surfactant / HP-β-CD (Thermodynamic Sink) Supersaturation->Micelles Stabilized Precipitate Brick Dust Precipitate Nucleation->Precipitate

Figure 2: Mechanism of solvent-shift precipitation and stabilization.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubilization strategies for 4-(4-Ethylphenyl)oxazole. Use this to select the appropriate method based on your assay's tolerance for co-solvents and surfactants.

Solubilization StrategyMax Achievable ConcentrationBiological Assay CompatibilityMechanistic Pros & Cons
100% DMSO (Room Temp) < 1 mMHighPro: No additives.Con: Insufficient for standard 10 mM screening stocks.
100% DMSO (Heat + Sonicate) ~10 mMHighPro: Achieves target stock concentration.Con: Metastable kinetic state; prone to crash-out upon freeze-thaw.
DMSO + 10% DMAc ~25 mMModeratePro: DMAc disrupts π−π stacking better than DMSO.Con: DMAc can exhibit cytotoxicity in sensitive cell lines.
20% HP- β -CD in Buffer ~500 µM (Aqueous)Very HighPro: Encapsulates the ethylphenyl moiety, preventing nucleation.Con: Requires formulation time; may alter free-drug fraction.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Kinetic Stock Solution

This protocol utilizes thermocycling to overcome the crystal lattice energy of the compound, creating a self-validating metastable solution.

  • Weighing & Solvent Addition: Weigh the required mass of 4-(4-Ethylphenyl)oxazole into a glass vial (avoid plastics, as lipophilic compounds can adsorb to the walls). Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Thermocycling (Causality: Energy Input): Place the vial in a 45°C water bath for 5 minutes. The thermal energy increases solvent molecular kinetics.

  • Cavitation (Causality: Mechanical Disruption): Immediately transfer the vial to an ultrasonic bath for 5 minutes. The high-frequency sound waves create cavitation bubbles that implode, generating localized shear forces that shatter microscopic crystal lattices.

  • Visual & Centrifugal Validation: Alternate steps 2 and 3 until the solution is optically clear. To self-validate that the compound is truly dissolved and not just micro-suspended, centrifuge the vial at 10,000 x g for 5 minutes. If a microscopic white pellet forms at the bottom, repeat the thermocycling.

  • Storage: Store at room temperature in a desiccator. Do not freeze. Freezing forces the solvent into a crystalline state, which expels the solute and forces irreversible precipitation.

Protocol B: Aqueous Dilution via HP- β -CD Complexation

Use this protocol to dilute your 10 mM DMSO stock into an aqueous buffer for biological assays without triggering the solvent-shift precipitation.

  • Prepare the Sink: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer to a final concentration of 20% (w/v). Causality: The hydrophobic inner cavity of the cyclodextrin acts as a thermodynamic sink for the ethylphenyl group.

  • Thermal Equilibration: Pre-warm both the 10 mM DMSO stock and the HP- β -CD buffer to 37°C. Matching the temperatures prevents cold-shock nucleation during mixing.

  • Controlled Solvent Shift: Place the HP- β -CD buffer on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex.

  • Validation: The final solution should remain completely transparent. The slow addition ensures that as the DMSO diffuses away, the exposed 4-(4-Ethylphenyl)oxazole molecules immediately encounter and enter the hydrophobic cavities of the cyclodextrin before they can self-associate and form a crystal nucleus.

References
  • A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry, 2019 URL:[Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting Source: International Journal of Pharmaceutics, 2018 URL:[Link]

Reference Data & Comparative Studies

Comparative

LC-MS Method Validation for 4-(4-Ethylphenyl)oxazole Quantification: A Comparative Performance Guide

Executive Summary & Context 4-(4-Ethylphenyl)oxazole (CAS 54289-72-4) is a highly lipophilic, weakly basic small molecule characterized by an ethyl-substituted phenyl ring conjugated to an oxazole core. In pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

4-(4-Ethylphenyl)oxazole (CAS 54289-72-4) is a highly lipophilic, weakly basic small molecule characterized by an ethyl-substituted phenyl ring conjugated to an oxazole core. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliable quantification of such compounds in complex biological matrices (e.g., plasma) is critical for drug development.

As a Senior Application Scientist, I frequently observe that generic bioanalytical methods fail for highly lipophilic heterocycles. They often suffer from severe matrix effects and poor chromatographic retention, leading to data that cannot pass regulatory scrutiny. This guide objectively compares sample preparation strategies and chromatographic column chemistries to establish a robust, self-validating LC-MS/MS method. All methodologies discussed herein align with the rigorous standards set by the[1] and the[2].

Mechanistic Challenges in Bioanalysis

To develop a self-validating method, we must first understand the causality behind the analytical failures associated with 4-(4-Ethylphenyl)oxazole:

  • Matrix Effects (Ion Suppression): Plasma contains high concentrations of endogenous glycerophospholipids. During positive Electrospray Ionization (ESI+), these lipids compete with the analyte for charge droplets. If the lipophilic 4-(4-Ethylphenyl)oxazole co-elutes with these lipids, the MS signal will be severely suppressed.

  • Chromatographic Selectivity: The oxazole ring is only weakly basic (pKa < 2), meaning it remains largely unprotonated under typical reversed-phase LC conditions (pH 3.0). Relying solely on hydrophobic interactions often fails to separate the analyte from late-eluting matrix interferences.

Product Comparison 1: Sample Preparation Strategies

To eliminate matrix effects, we compared standard Protein Precipitation (PPT) against Supported Liquid Extraction (SLE) .

The Causality of the Result: PPT simply denatures proteins using organic solvents (e.g., Acetonitrile), leaving 100% of the soluble phospholipids in the final extract. In contrast, SLE exploits the highly lipophilic nature of 4-(4-Ethylphenyl)oxazole. The aqueous plasma is immobilized on a diatomaceous earth sorbent. When a non-polar solvent (e.g., Methyl tert-butyl ether, MTBE) is applied, the uncharged, lipophilic oxazole perfectly partitions into the organic phase. Amphiphilic phospholipids and polar matrix components remain trapped on the aqueous sorbent, resulting in an exceptionally clean extract.

Table 1: Sample Preparation Performance (Human Plasma)
Performance MetricProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Regulatory Threshold (ICH M10)
Absolute Recovery (%) 92.4 ± 4.1%94.8 ± 2.3%Consistent across QC levels
IS-Normalized Matrix Factor 0.45 (Severe Suppression)0.99 (No Suppression)CV < 15% across 6 lots
Phospholipid Removal (%) < 5%> 98%N/A (Indirectly affects Matrix Factor)

Product Comparison 2: Chromatographic Separation

We evaluated a standard C18 Column against a Biphenyl Column to optimize the separation of 4-(4-Ethylphenyl)oxazole from any residual matrix.

The Causality of the Result: C18 stationary phases rely purely on dispersive Van der Waals forces. Because 4-(4-Ethylphenyl)oxazole is highly lipophilic, it retains strongly on C18, unfortunately co-eluting with late-eluting lysophospholipids. A Biphenyl column, however, offers orthogonal π−π (pi-pi) interactions. The electron-dense biphenyl rings interact strongly with the aromatic phenyl and oxazole rings of the analyte. This specific interaction shifts the retention time of the analyte away from the aliphatic phospholipids, achieving baseline separation and maximizing the Signal-to-Noise (S/N) ratio.

Table 2: Column Chemistry Performance
Chromatographic MetricStandard C18 ColumnBiphenyl ColumnImpact on Validation
Retention Time (min) 3.24.1Shifts analyte out of suppression zone
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Improves integration accuracy
S/N Ratio at LLOQ (1 ng/mL) 15:1120:1Ensures sensitivity and precision

Visualizing the Mechanisms and Workflow

Workflow A Plasma Sample (Spiked with IS) B Sample Prep: SLE (Removes Phospholipids) A->B C LC Separation (Biphenyl Column) B->C D ESI+ Ionization (Minimized Matrix Effect) C->D E MS/MS MRM Detection (Quantification) D->E F ICH M10 Validation (Accuracy & Precision) E->F

Optimized LC-MS/MS bioanalytical workflow for 4-(4-Ethylphenyl)oxazole quantification.

Mechanism Analyte 4-(4-Ethylphenyl)oxazole (Lipophilic + Aromatic) C18 C18 Column (Hydrophobic Retention) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Analyte->Biphenyl Lipids Endogenous Phospholipids (Lipophilic) Lipids->C18 Lipids->Biphenyl Suppression Co-elution (Severe Ion Suppression) C18->Suppression Resolution Baseline Separation (Optimal MS Signal) Biphenyl->Resolution

Chromatographic mechanisms resolving phospholipid-induced ion suppression in ESI+.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and Quality Control (QC) checks that automatically flag analytical failures before data is reported, strictly adhering to FDA[1] and ICH M10[2] mandates.

Step 1: Preparation of Calibration and QC Samples
  • Prepare a master stock solution of 4-(4-Ethylphenyl)oxazole (1 mg/mL in Methanol).

  • Spike blank human plasma to create a calibration curve ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare independent QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

  • Prepare a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution at 50 ng/mL in water.

Step 2: Supported Liquid Extraction (SLE) Workflow
  • Aliquot 100 µL of plasma sample (Blank, Calibrator, or QC) into a 96-well SLE plate.

  • Add 10 µL of the SIL-IS working solution.

  • Add 100 µL of 0.5% Ammonium Hydroxide in water to ensure the oxazole nitrogen is fully deprotonated (neutral state).

  • Apply a brief vacuum (-3 inHg for 5 seconds) to load the sample onto the diatomaceous earth sorbent. Wait 5 minutes for complete aqueous immobilization.

  • Elute the target analyte by applying 2 x 400 µL of MTBE. Allow it to flow under gravity for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile, 70:30 v/v).

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Biphenyl, 50 x 2.1 mm, 2.6 µm (Maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate at 30% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI mode. Monitor the specific MRM transition for 4-(4-Ethylphenyl)oxazole (e.g., m/z 174.1 product ion) and its corresponding SIL-IS.

Step 4: Run Acceptance & Self-Validation Criteria

A batch is only considered valid if the system passes the following internal checks:

  • SST Check: The first injection must be an LLOQ sample demonstrating an S/N ratio 5:1 and a retention time within ±5% of expected.

  • Carryover Check: A blank matrix injected immediately after the ULOQ must show an analyte peak area 20% of the LLOQ.

  • Accuracy Check: At least 67% of all QC samples (and 50% per concentration level) must be within ±15% of their nominal value.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 4-(4-Ethylphenyl)oxazole

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(4-Ethylphenyl)oxazole: A Predictive and Comparative Analysis This guide provides a detailed predictive analysis of the electron ionizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(4-Ethylphenyl)oxazole: A Predictive and Comparative Analysis

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(4-Ethylphenyl)oxazole. In the absence of a published spectrum for this specific compound, this document leverages fundamental principles of mass spectrometry and comparative data from structurally related molecules to propose the most probable fragmentation pathways. This resource is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Molecular Structure and Ionization

4-(4-Ethylphenyl)oxazole possesses a molecular weight of 187.23 g/mol and a chemical formula of C₁₂H₁₃NO. The structure comprises two key moieties that dictate its fragmentation behavior under electron ionization:

  • The 4-Ethylphenyl Group: This substituent is prone to characteristic fragmentations, including benzylic cleavage.

  • The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, which undergoes specific ring-opening and cleavage patterns.[1]

Upon electron impact (typically at 70 eV), a high-energy electron is removed from the molecule, forming a molecular radical cation (M•⁺) at m/z 187. The initial charge is most likely localized on the π-systems of the aromatic rings or the heteroatoms. This energetic M•⁺ ion then undergoes a series of unimolecular decompositions to yield smaller, stable fragment ions.

Predicted Fragmentation Pathways

The fragmentation of 4-(4-Ethylphenyl)oxazole is anticipated to proceed through two primary, competing pathways originating from the ethylphenyl group and the oxazole ring.

Pathway A: Fragmentation of the Ethylphenyl Side Chain

This pathway is initiated by cleavages related to the ethyl substituent on the phenyl ring. This type of fragmentation is common for alkylbenzene derivatives.

  • Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring.[2] This involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a highly stabilized secondary benzylic cation at m/z 172 . This fragment is expected to be one of the most abundant ions in the spectrum due to its resonance stabilization across the phenyl ring and the attached oxazole system.

  • Tropylium Ion Formation: While less direct, the formation of the tropylium ion (C₇H₇⁺) at m/z 91 is a hallmark of compounds containing a benzyl moiety.[2] This would involve a more complex rearrangement and cleavage of the bond between the phenyl ring and the oxazole ring.

M M•⁺ (m/z 187) 4-(4-Ethylphenyl)oxazole F172 [M-CH₃]⁺ (m/z 172) Benzylic Cation M->F172 - •CH₃ (Benzylic Cleavage) F91 [C₇H₇]⁺ (m/z 91) Tropylium Ion M->F91 - C₄H₄NO• (Rearrangement & Cleavage)

Caption: Predicted fragmentation of the ethylphenyl side chain.

Pathway B: Fragmentation of the Oxazole Ring

The fragmentation of the oxazole core itself is a well-documented process, particularly for phenyl-substituted oxazoles.[3] This pathway involves the cleavage of the heterocyclic ring.

  • Consecutive Loss of CO and HCN: Studies on 2- and 4-phenyloxazole have shown a characteristic fragmentation pattern involving the initial loss of carbon monoxide (CO, 28 Da), followed by the loss of hydrogen cyanide (HCN, 27 Da).[3]

    • Applying this to 4-(4-Ethylphenyl)oxazole, the molecular ion (m/z 187) would first lose CO to yield an ion at m/z 159 .

    • This intermediate ion would then lose HCN to produce a fragment at m/z 132 .

M M•⁺ (m/z 187) 4-(4-Ethylphenyl)oxazole F159 [M-CO]•⁺ (m/z 159) M->F159 - CO F132 [M-CO-HCN]⁺ (m/z 132) F159->F132 - HCN

Caption: Predicted fragmentation pathway of the oxazole ring.

Comparative Analysis

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)Reference
4-(4-Ethylphenyl)oxazole (Predicted) Benzylic cleavage (loss of •CH₃). Ring fragmentation (loss of CO, then HCN).187 (M•⁺), 172 (Base Peak), 159, 132, 91N/A
4-Phenyloxazole Ring fragmentation (loss of CO, then HCN).145 (M•⁺), 117, 90[3]
Ethylbenzene Benzylic cleavage (loss of •CH₃).106 (M•⁺), 91 (Base Peak)[2]

This comparison highlights the expected composite nature of the target molecule's spectrum. The fragmentation will be dominated by the most stable product ions. The formation of the m/z 172 ion via benzylic cleavage is highly probable and is expected to be the base peak. The ions resulting from the oxazole ring cleavage (m/z 159 and 132) will likely be present but in lower abundance. The presence of an ion at m/z 91 would confirm the ethylphenyl substructure.

Summary of Predicted Fragmentation Data

The following table summarizes the major predicted fragments for 4-(4-Ethylphenyl)oxazole. The relative abundance is a qualitative prediction based on established fragmentation rules and the stability of the resulting ions.[2]

m/zProposed Structure/FormulaLoss from M•⁺Predicted Relative AbundancePathway
187[C₁₂H₁₃NO]•⁺-ModerateMolecular Ion
172[C₁₁H₁₀NO]⁺•CH₃ (15 Da)High (likely Base Peak)A
159[C₁₁H₁₃N]•⁺CO (28 Da)Low to ModerateB
132[C₁₀H₁₂]⁺CO + HCN (55 Da)LowB
91[C₇H₇]⁺C₄H₄NO• (96 Da)Low to ModerateA

Standard Operating Protocol: GC-MS Analysis

To experimentally validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization mass spectrum of 4-(4-Ethylphenyl)oxazole.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Materials:

  • 4-(4-Ethylphenyl)oxazole sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Helium carrier gas (99.999% purity)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-(4-Ethylphenyl)oxazole.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the molecular ion (M•⁺) and major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The EI-MS fragmentation of 4-(4-Ethylphenyl)oxazole is predicted to be governed by two main competing mechanisms: benzylic cleavage of the ethyl group and characteristic cleavage of the oxazole ring. The most prominent fragment is expected to be the [M-CH₃]⁺ ion at m/z 172, likely representing the base peak. Other significant ions, including those from the loss of CO and HCN from the oxazole ring, are also anticipated. This predictive guide, grounded in established fragmentation principles and comparative data, provides a robust framework for the structural confirmation of 4-(4-Ethylphenyl)oxazole and related compounds by mass spectrometry.

References

  • Benchchem. Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.

  • ChemHelpASAP via YouTube. Two common fragmentation mechanisms in mass spectrometry.

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

  • NIST WebBook. Oxazole.

  • National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

  • Journal of Drug Delivery and Therapeutics. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • University of Colorado Boulder, Department of Chemistry. Fragmentation Mechanisms.

  • Royal Society of Chemistry. Electronic Supplementary Information - Synthesis of 2,4,5-trisubstituted oxazoles.

  • Semantic Scholar. Design, synthesis, characterization, and cytotoxicity evaluation of new 4-benzyl-1,3-oxazole derivatives bearing 4-(4-chlorophenylsulfonyl)phenyl moiety.

  • PubChem. Oxazole.

Sources

Comparative

X-ray crystallography data and structural validation for 4-(4-Ethylphenyl)oxazole

An In-Depth Technical Guide to the Structural Elucidation of 4-(4-Ethylphenyl)oxazole: A Comparative Analysis of X-ray Crystallography and Complementary Techniques Authored by: A Senior Application Scientist Guide Overvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-(4-Ethylphenyl)oxazole: A Comparative Analysis of X-ray Crystallography and Complementary Techniques

Authored by: A Senior Application Scientist

Guide Overview: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural determination and validation of the novel compound 4-(4-Ethylphenyl)oxazole. While a public crystal structure for this specific molecule has not been reported as of this publication, this guide establishes a complete, best-practice workflow for its determination via single-crystal X-ray crystallography. We will explain the causality behind each experimental and analytical choice, establishing a self-validating system from sample preparation to final data deposition.

Furthermore, this guide will objectively compare the definitive data from X-ray crystallography with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling using Density Functional Theory (DFT). By presenting supporting data from closely related, published oxazole derivatives, we offer a field-proven perspective on achieving unambiguous structural confirmation.

Part 1: The Crystallographic Workflow for 4-(4-Ethylphenyl)oxazole

The primary goal of X-ray crystallography is to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions. The workflow is a multi-stage process requiring meticulous execution.

Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target compound. Oxazole rings are commonly synthesized via methods like the van Leusen reaction or the Davidson synthesis.[1] For 4-(4-Ethylphenyl)oxazole, a plausible route involves the reaction of 4-ethylbenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

StageProtocol StepRationale & Expertise
Synthesis React 4-ethylbenzaldehyde (1.0 eq) with TosMIC (1.1 eq) and K₂CO₃ (2.0 eq) in a suitable solvent like methanol.This is a robust and high-yielding reaction for forming 4,5-disubstituted oxazoles. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine reaction completion.
Purification The crude product is purified by column chromatography on silica gel.Purity is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality. A purity of >99% is targeted.
Initial Characterization The purified compound is analyzed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).This preliminary analysis confirms the successful synthesis and elemental composition before investing time in crystallization experiments. It provides the foundational data against which the crystal structure will be compared.
Crystallization: The Art and Science

Obtaining a single, high-quality crystal suitable for diffraction is often the most challenging step. The process is guided by systematically exploring solubility and supersaturation.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Start by testing the solubility of 4-(4-Ethylphenyl)oxazole in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in several promising solvents in small vials. Loosely cap the vials to allow the solvent to evaporate over several days to weeks. This is the simplest method for inducing crystallization.

  • Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in a "good" solvent and place a small drop on a siliconized cover slip (hanging drop) or a pedestal (sitting drop). This is then sealed in a well containing a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C).

Expert Insight: The ethylphenyl group introduces moderate lipophilicity and some conformational flexibility. A binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective for molecules of this type, balancing polarity to achieve the critical supersaturation point gently.

Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for X-ray data collection.

Workflow for Data Collection and Processing:

cluster_0 Data Collection cluster_1 Data Processing & Structure Solution Crystal Mount Crystal on Goniometer Screen Screen Crystal for Diffraction Quality Crystal->Screen Initial X-ray exposure Collect Collect Full Diffraction Dataset Screen->Collect If good diffraction Integrate Integrate Raw Frames (Determine spot intensities) Collect->Integrate Scale Scale & Merge Data (Apply corrections) Integrate->Scale Solve Solve Phase Problem (e.g., Direct Methods) Scale->Solve Refine Refine Structural Model Solve->Refine H1 1D ¹H NMR COSY 2D COSY (¹H-¹H Correlation) H1->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Corr.) H1->HMBC C13 1D ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Ethylphenyl)oxazole

Comprehensive Safety & Handling Guide: 4-(4-Ethylphenyl)oxazole A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal This guide provides essential safety proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-(4-Ethylphenyl)oxazole

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 4-(4-Ethylphenyl)oxazole. It is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Profile

Before any handling, it is crucial to understand the potential risks. Based on data from analogous oxazole compounds, 4-(4-Ethylphenyl)oxazole should be treated as a hazardous substance.[3][4] The primary anticipated hazards include skin and eye irritation, potential respiratory tract irritation, and possible harm if swallowed.[1][4] All handling operations must be conducted in a controlled environment to minimize exposure.[5]

The table below summarizes the hazard classifications of structurally similar oxazole compounds, which should be conservatively applied to 4-(4-Ethylphenyl)oxazole in the absence of specific data.

Hazard Class Category Anticipated Risk Source(s)
Flammable liquidsCategory 3May be a flammable liquid and vapor.[3]
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][6]
Skin IrritationCategory 2Causes skin irritation.[3][4]
Eye IrritationCategory 2 / 2ACauses serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable to ensure personal safety. The selection of PPE is based on minimizing all potential routes of exposure—dermal, ocular, and inhalation.[7]

Area Required PPE Specifications & Rationale Source(s)
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must be splash-resistant and conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over goggles during procedures with a high splash potential. This dual protection is critical to prevent contact with the anticipated severe eye irritant.[2][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or degradation before each use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[5][8][9]
Body Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat protects against accidental skin contact from splashes and provides a barrier in case of fire, which is a relevant hazard for flammable liquids.[1][2]
Respiratory Chemical Fume Hood / RespiratorAll handling of 4-(4-Ethylphenyl)oxazole must occur within a certified chemical fume hood to control vapor exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][2]

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is the most effective way to minimize risk.[10] The following workflow outlines the critical stages of handling 4-(4-Ethylphenyl)oxazole.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Inspect & Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 prep3 Confirm Location of Emergency Equipment (Eyewash, Safety Shower, Spill Kit) prep2->prep3 handle1 Carefully Inspect Chemical Container prep3->handle1 Proceed to Handling handle2 Weigh or Dispense Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Segregate Waste: - Contaminated Solids - Liquid Solutions handle3->clean1 Proceed to Cleanup clean2 Place in Labeled, Sealed Hazardous Waste Containers clean1->clean2 clean3 Decontaminate Work Surface clean2->clean3 clean4 Doff PPE & Wash Hands Thoroughly clean3->clean4 clean4->end End of Procedure

Caption: Standard Operating Procedure for 4-(4-Ethylphenyl)oxazole.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Before beginning work, verify that the chemical fume hood has been certified within the last year.[2]

    • Ensure that a safety shower and eyewash station are accessible and have been recently tested.[11]

    • Locate the laboratory's chemical spill kit.

    • Don all required PPE as specified in the table above.[7]

  • Handling and Experimental Procedure:

    • Conduct all manipulations, including weighing and transferring, of 4-(4-Ethylphenyl)oxazole inside a chemical fume hood to minimize inhalation exposure.[1]

    • Before opening, carefully inspect the container for any damage.

    • When not in use, store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

  • Personal Hygiene:

    • Never eat, drink, chew gum, or apply cosmetics in the laboratory.[10][11]

    • Wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the laboratory.[11]

Emergency Response Plan

Prepare for emergencies before they happen.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to medical personnel.[6][14]

  • Small Spill (inside a fume hood):

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill:

    • Evacuate the immediate area and alert colleagues.[5]

    • If safe to do so, ensure the area is well-ventilated.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal and Decontamination Plan

All waste generated from handling 4-(4-Ethylphenyl)oxazole must be treated as hazardous waste.[2] Improper disposal can lead to environmental contamination and regulatory non-compliance.[15]

  • Waste Segregation:

    • Solid Waste: Collect all unused chemicals and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][16]

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.[2][16]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Irritant).

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[16] Do not dispose of this chemical down the drain or in regular trash.[12][17]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 4-(4-Ethylphenyl)oxazole, ensuring both personal protection and the integrity of their work.

References

  • BenchChem. Personal protective equipment for handling 4-propyl-1,3-oxazole. Accessed March 2026.
  • ECHEMI.
  • BenchChem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Accessed March 2026.
  • BenchChem. Personal protective equipment for handling 5-Chlorobenzo[D]oxazole-2-carbaldehyde. Accessed March 2026.
  • NextSDS.
  • National Institutes of Health (NIH). Safe Laboratory Practices & Procedures - ORS. Accessed March 2026.
  • Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Accessed March 2026.
  • Institut für Organische Chemie. Safety in a chemistry lab. Accessed March 2026.
  • AK Scientific, Inc.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. (2025).
  • Moravek, Inc. Chemical Synthesis Safety Tips To Practice in the Lab. (2024).
  • Thermo Fisher Scientific.
  • Organic Syntheses. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl). (2009).
  • Fisher Scientific. SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. (2025).
  • National Center for Biotechnology Information. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]. Accessed March 2026.
  • Merck Millipore.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Accessed March 2026.
  • CymitQuimica. Safety Data Sheet - 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole. (2024).
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. (2023).
  • Cayman Chemical.
  • BLDpharm. 54289-72-4|4-(4-Ethylphenyl)oxazole. Accessed March 2026.
  • BenchChem. Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Accessed March 2026.
  • Journal of Pharmaceutical and Biological Sciences.
  • World Health Organization. Safe disposal of unwanted pharmaceuticals in and after emergencies. Accessed March 2026.
  • South African Health Products Regulatory Authority. Guideline for destruction of medicines and scheduled substances. (2025).
  • Baxendale Group. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (2006).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylphenyl)oxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenyl)oxazole
© Copyright 2026 BenchChem. All Rights Reserved.